Chitobiose Dihydrochloride
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPINRIHPDKSA-ZRQXRZBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115350-24-8 | |
| Record name | Chitobiose Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure of Chitobiose Dihydrochloride
Introduction
Chitobiose dihydrochloride (B599025) is a significant chitosan (B1678972) oligosaccharide, fundamentally a disaccharide composed of two D-glucosamine units.[1][2][3] These units are linked by a β-1,4-glycosidic bond, making it the dimeric repeating unit of chitosan.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its application in various research and development fields.[1] This guide provides an in-depth look at its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Visualization
Chitobiose consists of two glucose derivative monomers, specifically D-glucosamine, connected via a β-(1→4) linkage. This means the C1 (anomeric carbon) of the first glucosamine (B1671600) unit is linked to the oxygen atom on the C4 of the second unit, with the bond oriented in the beta position. In the dihydrochloride form, the amino groups (-NH2) at the C2 position of each glucosamine unit are protonated to form ammonium (B1175870) groups (-NH3+), each associated with a chloride ion (Cl-).
The IUPAC name for this structure is (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride.[1]
Caption: Molecular structure of Chitobiose Dihydrochloride.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | [1][4] |
| Molecular Weight | 413.25 g/mol | [1][3][4][5] |
| CAS Number | 115350-24-8 | [2][5][6] |
| Appearance | White or almost white powder or flocculus | [6] |
| Purity | ≥ 98% (as determined by HPLC) | [6] |
| Solubility | Soluble in water (>100 mg/mL), may require sonication | [2] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][5] |
| Synonyms | Chitosan dimer dihydrochloride, 2-Amino-4-O-(2-amino-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-ribo-hexopyranose dihydrochloride | [6] |
Experimental Protocols
The synthesis and structural confirmation of this compound involve several key experimental methodologies.
Synthesis Methods
-
Enzymatic Hydrolysis: This is a common method for producing chitobiose from natural chitin (B13524) sources.[1]
-
Objective: To selectively cleave chitin polymers into disaccharide units.
-
Protocol:
-
A source of chitin, such as shrimp shells or fungal cell walls, is pretreated to remove impurities.[7]
-
Specific enzymes, typically endochitinases like those from Vibrio campbellii, are introduced to a buffered solution containing the chitin substrate.[1][7]
-
The mixture is incubated under controlled conditions (e.g., 30°C for 24 hours) to allow for enzymatic digestion.[7]
-
The reaction is monitored over time, and the resulting chitooligosaccharides are harvested.
-
Purification steps, such as preparative HPLC, are used to isolate chitobiose with high purity (>99%).[7]
-
-
-
Chemical Synthesis: This approach allows for controlled, targeted synthesis, often employing protecting group strategies.[1]
-
Objective: To chemically construct the disaccharide from glucosamine precursors.
-
Protocol (Alkaline Hydrolysis Example):
-
A chitin or chitooligosaccharide precursor is subjected to controlled deacetylation.[1]
-
The precursor is treated with a concentrated alkaline solution, such as 50% aqueous sodium hydroxide.[1]
-
The reaction is heated (e.g., at 100°C) for a specific duration (3-4 hours) to achieve a high degree of deacetylation while preserving the β-(1→4) glycosidic bonds.[1]
-
The product is then neutralized, and the chitobiose is purified from the reaction mixture.
-
The final step involves forming the dihydrochloride salt by treating the purified chitobiose with hydrochloric acid.
-
-
Structural Characterization and Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[5][6]
-
Methodology: A sample is dissolved in an appropriate solvent and injected into an HPLC system equipped with a suitable column (e.g., an amino-column like Asahipak NH2P-50). The compound is separated from impurities, and its purity is quantified by detecting the eluent.[7]
-
-
Nuclear Magnetic Resonance (HNMR) Spectroscopy: A primary technique for confirming the molecular structure.[3][5]
-
Methodology: A purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H NMR spectrum is acquired, providing information on the chemical environment of each proton. Analysis of chemical shifts, coupling constants, and integration confirms the presence of the two glucosamine units, the β-1,4 linkage, and other structural features.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3][7]
-
Methodology: Techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are employed. The purified chitobiose is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed mass should correspond to the calculated mass of the protonated or adducted molecule (e.g., [M+Na]⁺), confirming its molecular formula.[7]
-
Caption: Workflow for Chitobiose synthesis and analysis.
Biological Activity and Applications
This compound is not merely a structural unit but also exhibits notable biological activities, making it a compound of interest for pharmaceutical and biotechnological applications.
-
Prebiotic and Antimicrobial Effects: It can serve as a substrate for beneficial gut bacteria, promoting gut health.[1] Additionally, it has been reported to inhibit the growth of certain pathogenic bacteria and fungi.[1]
-
Antioxidant Properties: Studies have indicated that chitobiose possesses antioxidant capabilities, which may help in mitigating cellular oxidative stress.[1][3]
-
Research Applications: It is widely used as a standard reference material and a building block in glycobiology research.[8] Its applications include the study of glycoproteins, the synthesis of larger oligosaccharides, and its use as a substrate in enzyme assays to characterize chitinases and other glycoside hydrolases.[6]
References
- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chitobiose 2HCl | C12H26Cl2N2O9 | CID 57369765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [chembk.com]
An In-Depth Technical Guide to Chitobiose Dihydrochloride for Researchers and Drug Development Professionals
An introduction to Chitobiose Dihydrochloride (B599025), a promising disaccharide with significant potential in pharmaceutical and biotechnological applications. This document provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols.
Chitobiose dihydrochloride is a disaccharide composed of two β-(1→4) linked D-glucosamine units. It is a derivative of chitin (B13524), a naturally abundant polymer found in the exoskeletons of crustaceans and the cell walls of fungi. As a water-soluble salt form, this compound offers enhanced stability and ease of use in aqueous solutions, making it a valuable compound for a variety of research and development applications. Its biocompatibility and low toxicity further underscore its potential in the pharmaceutical and biotechnology sectors.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 115350-24-8 | |
| Molecular Weight | 413.25 g/mol | |
| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Biological Activities and Applications
This compound exhibits a range of biological activities that are of significant interest to the scientific community. These properties form the basis of its current and potential applications in drug development and biotechnology.
Antioxidant Properties
Chitobiose has demonstrated notable antioxidant activity. Studies have shown its capacity to scavenge free radicals, which are implicated in a variety of disease states. This antioxidant potential suggests its utility as a therapeutic agent or a supplement to mitigate oxidative stress.
Prebiotic Effects
As a prebiotic, chitobiose can selectively promote the growth of beneficial gut bacteria. This modulation of the gut microbiota can have profound effects on host health, including improved digestion and enhanced immune function.[1]
Immunomodulatory Effects
Chitobiose and its parent compound, chitosan (B1678972), have been shown to modulate the immune system. They can influence the activity of various immune cells, including macrophages and dendritic cells, and affect the production of cytokines.[2] This immunomodulatory activity is being explored for applications in vaccine adjuvants and therapies for immune-related disorders.[2]
Drug Delivery
The biocompatibility and mucoadhesive properties of chitosan derivatives make them attractive candidates for drug delivery systems. Chitobiose, as a component of these systems, can potentially enhance the absorption and bioavailability of co-administered therapeutic agents.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound and its biological activities.
Enzymatic Synthesis of Chitobiose from Chitin
Objective: To produce high-purity chitobiose from chitin using enzymatic hydrolysis.
Materials:
-
Colloidal chitin (prepared from shrimp shell chitin)
-
Chitinase (B1577495) enzyme (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Thin-Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with an amino-phase column
Procedure:
-
Preparation of Colloidal Chitin: Treat crystalline chitin with concentrated HCl to prepare colloidal chitin, followed by extensive washing with deionized water to neutralize the pH.[3]
-
Enzymatic Hydrolysis (Small-Scale):
-
Incubate 5 mg of colloidal chitin with 100 units of chitinase and 40 µg of BSA (as a stabilizer) in 2 mL of 0.1 M sodium acetate buffer (pH 5.5).[4]
-
Carry out the hydrolysis at 30°C for 24 hours.[4]
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC to observe the formation of chitobiose and other chitooligosaccharides.[3][4]
-
-
Enzymatic Hydrolysis (Large-Scale):
-
Purification:
-
Filter the reaction mixture to remove any unreacted chitin.
-
Purify the resulting chitobiose from the supernatant using cellulose (B213188) bead filtration followed by preparative amino-phase HPLC.[1]
-
The final product can be obtained as the dihydrochloride salt.
-
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol to obtain a range of concentrations (e.g., 0.25, 0.5, 1.0, 2.5, and 5 mg/mL).
-
In a 96-well plate, mix 100 µL of each this compound dilution with 25 µL of the DPPH solution.[5]
-
For the control, mix 100 µL of methanol with 25 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in rats.
Materials:
-
This compound
-
Wistar rats
-
Saline solution
-
Syringes and needles for administration and blood collection
-
Centrifuge
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system
Procedure:
-
Animal Handling: Acclimate male Wistar rats to the experimental conditions for at least one week before the study.
-
Dosing:
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate a sensitive and selective UPLC-MS method for the quantification of chitobiose in rat plasma.[9]
-
Analyze the plasma samples to determine the concentration of chitobiose at each time point.
-
-
Pharmacokinetic Analysis:
Signaling Pathways and Mechanisms of Action
The biological effects of chitobiose are mediated through its interaction with various cellular pathways. A notable example is its utilization by bacteria, which is regulated by specific genetic operons.
The chb Operon in Escherichia coli
In Escherichia coli, the utilization of chitobiose is controlled by the chb (chitobiose) operon. This operon contains a set of genes that are responsible for the transport and metabolism of chitobiose. The regulation of the chb operon is a complex process involving multiple transcription factors.
Caption: Regulation of the chb operon in E. coli by Chitobiose.
The regulation involves the repressor protein NagC and the dual-function regulator ChbR. In the absence of chitobiose, NagC represses the operon. When chitobiose is transported into the cell and phosphorylated, it acts as an inducer, leading to the inactivation of NagC repression and the activation of ChbR, which in turn promotes the transcription of the chb genes.[10]
Conclusion
This compound is a versatile and promising compound for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its significant biological activities, including antioxidant, prebiotic, and immunomodulatory effects, make it a subject of ongoing and future research. The experimental protocols provided herein offer a foundation for further investigation into its potential applications. A deeper understanding of its mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial in fully harnessing its therapeutic and biotechnological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Bioactivity-Guided Isolation of Antioxidants with α-Glucosidase Inhibitory and Anti-NO Properties from Marine Chitinous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of chitobiose and chitotriose administered intravenously or orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, bioavailability and tissue distribution of chitobiose and chitotriose in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Biological Role of Chitobiose Dihydrochloride: A Technical Guide for Researchers
Abstract
Chitobiose, a disaccharide repeating unit of the biopolymer chitin (B13524), is a molecule of significant interest across multiple biological disciplines. While its fundamental structure is simple, its roles are remarkably complex, acting as a critical nutrient source for microorganisms, a key signaling molecule in plant and animal immunity, and a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the biological functions of chitobiose, with a focus on its perception and downstream effects in various organisms. For experimental purposes, it is often utilized as chitobiose dihydrochloride (B599025), a salt form that confers enhanced stability and aqueous solubility.[1][2] This document details the signaling pathways it governs, presents quantitative data on its interactions, and provides standardized protocols for its study.
Introduction to Chitobiose
Chitobiose is a disaccharide composed of two β-1,4-linked D-glucosamine units.[1][3] It is the primary product of the enzymatic hydrolysis of chitin, the second most abundant polysaccharide in nature, which forms the structural basis of fungal cell walls and arthropod exoskeletons.[3][4] In experimental contexts, chitobiose is frequently supplied as chitobiose dihydrochloride (C₁₂H₂₄N₂O₉ · 2HCl), a stable, water-soluble salt that facilitates its use in aqueous buffers and culture media.[1][2][5][6] The biological activity is attributed to the chitobiose moiety itself.
Core Biological Roles and Signaling Pathways
Chitobiose functions as a fundamental biological messenger, eliciting distinct responses in different kingdoms of life. Its role is primarily dictated by the specific receptors and metabolic pathways present in an organism.
In Plants: A Potent Elicitor of Innate Immunity
In plants, chitobiose is recognized as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature that signals the presence of a potential fungal pathogen.[7][8][9] This recognition triggers a robust defense response known as MAMP-Triggered Immunity (MTI) or Pattern-Triggered Immunity (PTI).[8][10][11]
The signaling cascade is initiated at the plasma membrane by a multi-protein receptor complex. In the model plant Arabidopsis thaliana, the LysM-receptor-like kinase 5 (LYK5) has been identified as the primary high-affinity receptor for chitin oligomers.[10] Upon binding chitobiose, LYK5 forms a complex with the Chitin Elicitor Receptor Kinase 1 (CERK1/LYK1), which possesses an active intracellular kinase domain.[10][12] This binding event activates CERK1, initiating a phosphorylation cascade that propagates the signal into the cell. Downstream events include the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming, culminating in the synthesis of antimicrobial compounds and cell wall reinforcement to thwart fungal invasion.[8][13][14]
References
- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biologyonline.com [biologyonline.com]
- 4. LysM receptors recognize friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Frontiers | Transkingdom mechanism of MAMP generation by chitotriosidase feeds oligomeric chitin from fungal pathogens and allergens into TLR2-mediated innate immune sensing [frontiersin.org]
- 8. Frontiers | MAMP (microbe-associated molecular pattern) triggered immunity in plants [frontiersin.org]
- 9. patrinum.ch [patrinum.ch]
- 10. Knowing me, knowing you: Self and non-self recognition in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants | MDPI [mdpi.com]
- 12. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Plant Defense Proteins: Recent Discoveries and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Chitobiose Dihydrochloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Chitobiose Dihydrochloride (B599025)
Introduction
Chitobiose dihydrochloride is a disaccharide composed of two β-1,4-linked D-glucosamine units.[1][2][3] It is the repeating dimer of chitosan (B1678972) and a fundamental structural component of chitin (B13524), a polymer found in crustacean exoskeletons and fungal cell walls.[1] The dihydrochloride salt form enhances its solubility and stability in aqueous solutions.[1] This compound is of significant interest to researchers and drug development professionals due to its biological activities, including antioxidant and prebiotic properties, and its role as a versatile building block in pharmaceutical and biotechnological applications.[1][4] It serves as a key substrate in enzymatic reactions and in the study of glycoproteins and polysaccharides.[4]
This guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, focusing on enzymatic and chemical approaches. It includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to support researchers in its practical application.
Synthesis of this compound
The production of chitobiose can be broadly categorized into two main strategies: enzymatic hydrolysis of chitin and multi-step chemical synthesis.
Enzymatic Synthesis via Chitin Hydrolysis
Enzymatic synthesis is a highly effective method that utilizes specific enzymes, known as chitinases, to depolymerize chitin directly into chitobiose. This biocatalytic approach is often preferred for its high specificity and yield.[1][5] Marine bacteria of the genus Vibrio, such as Vibrio campbellii, produce highly processive endo-chitinases (e.g., VhChiA) that are particularly efficient at this conversion.[1][5]
Caption: Workflow for the enzymatic production of chitobiose.
Experimental Protocol: Enzymatic Hydrolysis of Colloidal Chitin
This protocol is adapted from a large-scale production method using recombinant chitinase from Vibrio campbellii.[1][5]
-
Substrate Preparation: Prepare colloidal shrimp chitin from raw chitin food waste.
-
Reaction Setup: In a 1-liter reaction vessel, combine 1 gram of colloidal shrimp chitin with a buffered solution (e.g., 0.1 M sodium acetate, pH 5.5).
-
Enzyme Addition: Add a defined activity of recombinant VhChiA chitinase. Bovine serum albumin (BSA) can be included as a stabilizer to maintain enzyme activity over extended periods.[1][5]
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours.[1]
-
Reaction Termination: Terminate the reaction by heating the mixture to 98°C for 5 minutes.
-
Clarification: Centrifuge the mixture to remove any remaining solids. The supernatant contains the crude chitobiose product.
Data Presentation: Yield and Purity of Enzymatic Synthesis
| Chitin Source | Scale | Isolated Yield (mg per g Chitin) | Final Purity (%) | Reference |
| Shrimp Chitin | Small-scale (5 mg) | N/A | 96 | [1] |
| Squid Pen Chitin | Small-scale | N/A | 91 | [5] |
| Crab Shell Chitin | Small-scale | N/A | 91 | [5] |
| Shrimp Chitin | Large-scale (1 g) | 200 | >99 | [1][5] |
Chemical Synthesis Approaches
Chemical methods provide an alternative route to chitobiose, either through the degradation of chitin or the complete assembly from monosaccharide precursors.
A key chemical strategy involves the selective removal of acetyl groups from the chitin polymer, followed by hydrolysis to yield this compound.[1] The degree of deacetylation can be controlled by the choice of reagents and reaction conditions.
Caption: General workflow for full chemical assembly of chitobiose.
Data Presentation: Comparison of Chemical Deacetylation Routes
| Reagent System | Temperature / Time | Degree of Deacetylation (%) | Key Features | Reference |
| 50% aq. NaOH | 100°C, 3–4 h | 80 – 85 | Robust, inexpensive; risk of polymer depolymerization. | [1] |
| 1-Butyl-3-methyl-imidazolium acetate | 100°C, 2 h | 86 | Mild; compatible with chromatography. | [1] |
| Choline chloride : malic acid eutectic | 120°C, 24 h | 32 – 40 | Metal-free, recyclable solvent. | [1] |
| Vibratory milling + humidity ageing | Ambient – 50°C, 24–72 h | 50 – 75 | Solvent-minimal; maintains molecular weight. | [1] |
The complete chemical synthesis of chitobiose requires precise control of regio- and stereochemistry during the formation of the β-(1→4) glycosidic bond.[1] This is achieved using orthogonal protecting groups on glucosamine donor and acceptor molecules.
Experimental Protocol: General Glycosylation Coupling
-
Precursor Preparation: Synthesize suitable glucosamine donor (e.g., trichloroacetimidate) and acceptor molecules with orthogonal nitrogen-protecting groups (e.g., benzyloxycarbonyl, phthalimido).[1]
-
Coupling Reaction: Promote the coupling of the donor and acceptor using a Lewis acid such as boron-trifluoride etherate to form the protected disaccharide.
-
Purification: Purify the resulting disaccharide using column chromatography.
-
Deprotection: Remove all protecting groups in subsequent steps to yield the final chitobiose product, which is then converted to the dihydrochloride salt.
This approach has been shown to furnish the target disaccharides in 65-75% isolated yield with complete β-selectivity.[1]
Purification of this compound
Regardless of the synthesis method, purification is a critical step to isolate chitobiose from by-products such as monosaccharides, other oligosaccharides, and salts.[1][5] A multi-step chromatographic process is typically employed for achieving high purity.[5][6]
Caption: Multi-step chromatographic purification of chitobiose.
Experimental Protocol: Preparative HPLC Purification
This protocol describes the final desalting and purification step to obtain highly pure chitobiose.[5][6]
-
Initial Cleanup: Pass the crude, clarified hydrolysate through a gel filtration column (e.g., packed with cellulose (B213188) beads) to perform an initial separation. Pool and concentrate the fractions containing chitobiose.[6]
-
Sample Preparation: Dissolve the resulting chitobiose/salt powder (e.g., 1 gram) in deionized water (e.g., 3 mL).[5][6]
-
HPLC System: Use a preparative HPLC system equipped with an amino-phase column (e.g., Asahipak NH₂P-50 10E, 10.0 mm × 250 mm).[5]
-
Injection: Inject aliquots (e.g., 45 µL) of the dissolved sample multiple times onto the column.[5][6]
-
Elution Conditions:
-
Fraction Collection: Collect the fractions corresponding to the chitobiose peak, which elutes after the salt peak.[5]
-
Final Processing: Pool the pure fractions, concentrate the solution using a rotary evaporator, and then freeze-dry (lyophilize) to obtain the final product as a highly purified powder.[6]
This purification strategy has been demonstrated to yield chitobiose with a purity exceeding 99%.[5]
References
- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Chitobiose Dihydrochloride: A Technical Deep Dive into the Bioactive Chitin Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose dihydrochloride (B599025), the dimer of β-1,4-linked glucosamine (B1671600) units, represents a fundamental building block of chitosan, the deacetylated form of chitin (B13524). As the most abundant aminopolysaccharide in nature, chitin and its derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of chitobiose dihydrochloride, focusing on its chemical properties, biological functions, and the underlying molecular mechanisms. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the fields of drug discovery, functional foods, and biomaterials.
Chemical and Physical Properties
This compound is the salt form of chitobiose, which enhances its solubility in aqueous solutions. Its chemical structure consists of two glucose derivative units linked together.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | [1][2] |
| Molecular Weight | 413.25 g/mol | [1][2] |
| CAS Number | 115350-24-8 | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water | [2] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and prebiotic effects. These properties are attributed to its unique chemical structure and its ability to interact with various cellular targets and signaling pathways.
Antioxidant Activity
Chitobiose has demonstrated significant radical scavenging capabilities. The antioxidant activity is often attributed to the presence of amino groups in its structure, which can donate electrons to neutralize free radicals.
Table of Antioxidant Activity of Chitobiose
| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Hydroxyl Radical Scavenging (ZnO photolysis) | 30 | Aminoguanidine | - | [3] |
| Pyridoxamine | - | [3] | ||
| Trolox | - | [3] | ||
| Hydroxyl Radical Scavenging (H₂O₂ + Cu²⁺) | 18 | Aminoguanidine | 85 | [3] |
| Pyridoxamine | 10 | [3] | ||
| Trolox | 95 | [3] |
Anti-inflammatory Activity
Chitooligosaccharides, including chitobiose, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators.
Chitooligosaccharides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By doing so, they suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2 that produce inflammatory mediators.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
Chitobiose Dihydrochloride: A Technical Guide to its Health Benefits and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose, a disaccharide derived from the deacetylation of chitin, and its dihydrochloride (B599025) salt, have garnered significant attention for their potential health benefits, primarily attributed to their antioxidant properties. This technical guide provides a comprehensive overview of the current scientific understanding of Chitobiose Dihydrochloride's antioxidant capabilities, the underlying molecular mechanisms, and detailed experimental methodologies for its evaluation. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications. While much of the research has been conducted on chitobiose and chitooligosaccharides (COS), the dihydrochloride salt is noted to possess enhanced water solubility and stability, with comparable biological activity.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. There is a growing interest in identifying novel, natural antioxidants with therapeutic potential.
Chitobiose (a dimer of β-1,4-linked glucosamine (B1671600) units) is a component of chitooligosaccharides (COS), which are hydrolysis products of chitosan.[1] Chitobiose has demonstrated significant antioxidant activity in various in vitro and in vivo models.[1][2] The dihydrochloride salt of chitobiose is a commercially available form that offers improved solubility and stability, making it a suitable candidate for research and pharmaceutical development. This guide will delve into the technical details of its antioxidant properties.
Antioxidant Properties of Chitobiose: Quantitative Data
The antioxidant activity of chitobiose has been quantified in several studies using various assays that measure its ability to scavenge different types of free radicals. The following tables summarize the key quantitative findings.
Table 1: In Vitro Radical Scavenging Activity of Chitobiose
| Radical Scavenged/Assay | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Hydroxyl Radical (Photolysis of ZnO) | 30 | Aminoguanidine | 80 | [1][3] |
| Pyridoxamine | 85 | [1][3] | ||
| Trolox | 95 | [1][3] | ||
| Inhibition of Benzoate (B1203000) Hydroxylation | 18 | Aminoguanidine | 10 | [1][3] |
| Pyridoxamine | 85 | [1][3] | ||
| Trolox | 95 | [1][3] | ||
| Superoxide (B77818) Radical | Not explicitly quantified with IC50, but showed scavenging ability. | Trolox | Showed scavenging ability. | [1][3] |
Table 2: In Vivo Antioxidant Enzyme Activity of Chitooligosaccharides (COS) in a High-Fat Diet Mouse Model
| Enzyme | Organ/Tissue | Effect of 0.5% COS in Diet | Source |
| Superoxide Dismutase (SOD) | Stomach, Liver, Serum | Significant Increase | [2] |
| Catalase (CAT) | Stomach, Liver, Serum | Significant Increase | [2] |
| Glutathione Peroxidase (GPx) | Stomach, Liver, Serum | Significant Increase | [2] |
Molecular Mechanisms of Antioxidant Action
Recent research has begun to elucidate the molecular pathways through which chitobiose and chitooligosaccharides exert their antioxidant effects. The primary mechanisms identified involve the modulation of the Keap1-Nrf2 and MAPK signaling pathways.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like COS, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[1][4] Studies have shown that COS can stimulate the nuclear translocation of Nrf2, leading to increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[1][5]
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is involved in cellular responses to stress. Over-activation of MAPK pathways can contribute to oxidative stress-induced apoptosis. Studies have demonstrated that chitooligosaccharides can suppress the phosphorylation of p38, JNK, and ERK induced by stressors like ethanol.[1][6] This inhibitory effect on MAPK signaling contributes to the cytoprotective and antioxidant effects of COS.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in the quantitative data section.
Hydroxyl Radical Scavenging Activity Assay (ZnO Photolysis Method)
This assay is based on the generation of hydroxyl radicals by the photolysis of zinc oxide and their subsequent detection. The scavenging activity of chitobiose is measured by its ability to reduce the concentration of these radicals.[1][3]
Materials:
-
This compound
-
Zinc Oxide (ZnO)
-
Reference compounds (Aminoguanidine, Pyridoxamine, Trolox)
-
Phosphate (B84403) buffer (pH 7.4)
-
Reagents for hydroxyl radical detection (e.g., salicylate (B1505791), leading to the formation of 2,3-dihydroxybenzoic acid, detectable by HPLC)
-
High-pressure mercury lamp
Procedure:
-
Prepare a suspension of ZnO in phosphate buffer.
-
Add the test compound (this compound or reference compound) at various concentrations to the ZnO suspension.
-
Add the detection reagent (e.g., sodium salicylate).
-
Expose the mixture to UV irradiation from a high-pressure mercury lamp for a defined period to initiate the photolysis of ZnO and generation of hydroxyl radicals.
-
Terminate the reaction and analyze the concentration of the hydroxylated product (e.g., 2,3-dihydroxybenzoic acid) using HPLC with a UV or electrochemical detector.
-
The scavenging activity is calculated as the percentage inhibition of the formation of the hydroxylated product compared to a control without the scavenger.
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of the test compound.
Superoxide Radical Scavenging Activity Assay (PMS-NADH System)
This non-enzymatic method generates superoxide radicals through the reaction of phenazine (B1670421) methosulfate (PMS) and NADH. The superoxide radicals then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The scavenging activity is determined by the inhibition of this color formation.[1][3][7][8]
Materials:
-
This compound
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
Phenazine methosulfate (PMS) solution (e.g., 30 µM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) solution (e.g., 338 µM)
-
Nitroblue tetrazolium (NBT) solution (e.g., 72 µM)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer, PMS, and NADH.
-
Add the test compound (this compound) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the NBT solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
A control is run without the test compound.
-
The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value can be determined from a dose-response curve.
Inhibition of Benzoate Hydroxylation Assay
This assay measures the ability of a compound to inhibit the hydroxylation of benzoate to salicylate, a reaction often mediated by hydroxyl radicals generated, for example, by a Fenton-like reaction (H₂O₂ and a metal catalyst like Cu²⁺).[1][3]
Materials:
-
This compound
-
Sodium benzoate
-
Hydrogen peroxide (H₂O₂)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Phosphate buffer (pH 7.4)
-
Reagents for stopping the reaction (e.g., strong acid)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium benzoate, and CuSO₄.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a stopping reagent.
-
Analyze the concentration of the formed salicylate using HPLC.
-
The inhibitory activity is calculated as the percentage decrease in salicylate formation compared to a control without the inhibitor.
-
Determine the IC50 value from the dose-inhibition curve.
Conclusion and Future Directions
The available scientific evidence strongly suggests that chitobiose, and by extension its more soluble dihydrochloride salt, possesses significant antioxidant properties. These properties are manifested through direct radical scavenging and the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and MAPK pathways. The quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress.
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head studies comparing the antioxidant efficacy of chitobiose and this compound are needed to scientifically validate the assumption of comparable activity.
-
In Vivo Efficacy: While some in vivo data exists for COS, more extensive studies are required to establish the bioavailability, pharmacokinetics, and in vivo antioxidant efficacy of this compound for specific disease models.
-
Mechanism of Action: Further investigation into the precise molecular interactions between chitobiose and the components of the Keap1-Nrf2 and MAPK pathways will provide a more detailed understanding of its mechanism of action.
References
- 1. Chitooligosaccharides inhibit ethanol-induced oxidative stress via activation of Nrf2 and reduction of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates in Pharmacological Properties of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Chitooligosaccharide-mediated neuroprotection is associated with modulation of Hsps expression and reduction of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Prebiotic Potential of Chitobiose on Gut Microbiota: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of the prebiotic effects of chitobiose. It is important to note that the majority of the available research has been conducted on chitobiose or general chitooligosaccharides (COS), and not specifically on Chitobiose Dihydrochloride. Therefore, the findings presented herein are extrapolated from studies on these closely related compounds.
Executive Summary
Chitobiose, a disaccharide composed of two β-1,4-linked D-glucosamine units, is emerging as a promising prebiotic agent with the potential to modulate the gut microbiota and confer health benefits. As a primary component of chitooligosaccharides (COS), chitobiose has been shown to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and certain Lactobacillus species, while influencing the overall composition of the gut microbial community. The fermentation of chitobiose by gut microbes leads to the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436), which is a key energy source for colonocytes and has been linked to various health-promoting effects, including the amelioration of metabolic disorders. This technical guide provides a comprehensive overview of the prebiotic effects of chitobiose, detailing its impact on gut microbiota composition and SCFA production, outlining the experimental protocols used in key studies, and visualizing the proposed mechanisms of action.
Modulation of Gut Microbiota Composition
In vitro and in vivo studies have demonstrated that chitobiose and other chitooligosaccharides can significantly alter the composition of the gut microbiota. These changes are generally characterized by an increase in the abundance of beneficial bacteria and a decrease in potentially pathogenic ones.
A study on the in vitro fermentation of chitobiose (referred to as OC) and chitotriose (TOC) with fecal samples from patients with nonalcoholic fatty liver disease (NAFLD) revealed a shift in the microbial community towards that of healthy individuals[1]. Specifically, both OC and TOC increased the relative abundance of Fusobacteria while reducing Actinobacteria and the ratio of Firmicutes to Bacteroidetes[1]. At the genus level, chitobiose was found to target Fusobacterium, Clostridium sensu stricto 13, and Parabacteroides[1]. Another study highlighted that COS, including chitobiose, promoted the growth of beneficial genera such as Bacteroides and Faecalibacterium, while suppressing the pathogenic genus Klebsiella[2].
Furthermore, research has shown that chitooligosaccharides can stimulate the growth of most Lactobacillus species and Bifidobacterium bifidum[3]. The specific growth rate of B. bifidum was observed to increase with higher concentrations of COS[3].
Table 1: Effects of Chitobiose and Chitooligosaccharides (COS) on Gut Microbiota Composition
| Microbial Group | Effect | Study Type | Reference |
| Phylum Level | |||
| Fusobacteria | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |
| Actinobacteria | Reduced relative abundance | In vitro fermentation (human fecal samples) | [1] |
| Firmicutes/Bacteroidetes Ratio | Reduced | In vitro fermentation (human fecal samples) | [1][2] |
| Proteobacteria | Decreased | In vitro and in vivo (mice) | [2][4] |
| Bacteroidetes | Increased | In vitro (human fecal samples) | [2] |
| Genus Level | |||
| Bifidobacterium | Stimulated growth | In vitro | [3][5] |
| Lactobacillus | Stimulated growth (species-dependent) | In vitro | [3] |
| Fusobacterium | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |
| Clostridium sensu stricto 13 | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |
| Parabacteroides | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |
| Bacteroides | Promoted generation | In vitro (human fecal samples) | [2] |
| Faecalibacterium | Promoted generation | In vitro (human fecal samples) | [2] |
| Klebsiella | Suppressed | In vitro (human fecal samples) | [2] |
| Escherichia/Shigella | Decreased | In vitro fermentation (mice fecal samples) | [4] |
| Akkermansia | Increased abundance | In vivo (mice) | [4] |
| Desulfovibrio | Reduced population | In vivo (mice) | [4] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics like chitobiose by the gut microbiota results in the production of SCFAs, which are key metabolites for gut health[6][7]. The primary SCFAs are acetate, propionate, and butyrate[8][9].
A significant finding is that chitobiose fermentation leads to a notable increase in butyric acid. An in vivo study in ob/ob mice demonstrated that administration of chitobiose (COS2) significantly increased the content of butyric acid in the feces[10]. This is consistent with in vitro anaerobic fermentation studies using human fecal samples, which showed that chitobiose promotes the growth of butyrate-producing bacteria like Clostridium_butyricum, Clostridium, and Parabacteroides[10]. In another study, COS supplementation was found to dramatically increase the levels of acetic acid while reducing the concentrations of propionic and butyric acids[2]. The differing results for butyrate could be due to the specific composition of the COS used in the studies.
Table 2: Effects of Chitobiose and Chitooligosaccharides (COS) on Short-Chain Fatty Acid (SCFA) Production
| SCFA | Effect | Study Type | Reference |
| Butyric Acid | Significantly increased | In vivo (ob/ob mice) | [10] |
| Butyric Acid | Increased production | In vitro anaerobic fermentation (human fecal samples) | [10] |
| Acetic Acid | Dramatically increased | In vitro and in vivo studies | [2] |
| Propionic Acid | Significantly increased | In vivo (ob/ob mice) | [10] |
| Propionic Acid | Reduced concentration | In vitro and in vivo studies | [2] |
| Butyric Acid | Reduced concentration | In vitro and in vivo studies | [2] |
| Total SCFAs | Significantly increased | In vivo (ob/ob mice) | [10] |
Experimental Protocols
In Vitro Fecal Fermentation
In vitro fermentation models are commonly used to assess the prebiotic potential of substances by simulating the conditions of the human colon[11].
Objective: To evaluate the effect of chitobiose on the composition and metabolic activity of the gut microbiota.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in a pre-reduced anaerobic buffer to create a fecal slurry.
-
Fermentation Medium: A basal fermentation medium is prepared containing nutrients essential for bacterial growth, with chitobiose added as the sole carbohydrate source at a specific concentration (e.g., 10 mg/mL)[12]. A control group without any added carbohydrate and a positive control group with a known prebiotic like fructooligosaccharides (FOS) are also included.
-
Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are then incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sample Analysis:
-
Microbiota Composition: Bacterial DNA is extracted from the fermentation cultures at different time points. 16S rRNA gene sequencing is performed to analyze the changes in the microbial community structure.
-
SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC)[13].
-
In Vivo Animal Studies
Animal models, particularly mice, are frequently used to investigate the physiological effects of prebiotics in a whole-organism context.
Objective: To determine the in vivo effects of chitobiose supplementation on gut microbiota, SCFA production, and host metabolism.
Methodology:
-
Animal Model: A relevant animal model is selected, such as ob/ob mice for studying metabolic syndrome[10]. The animals are housed in a controlled environment and acclimatized before the experiment.
-
Experimental Groups: The animals are randomly divided into groups: a control group receiving a standard diet, and one or more experimental groups receiving the standard diet supplemented with chitobiose at different dosages (e.g., low and high doses)[10].
-
Treatment Period: The dietary intervention is carried out for a specific duration, for instance, several weeks.
-
Sample Collection and Analysis:
-
Fecal Samples: Fecal samples are collected at baseline and at the end of the treatment period for analysis of microbiota composition (via 16S rRNA sequencing) and SCFA concentrations (via GC or HPLC).
-
Tissue and Blood Samples: At the end of the study, blood and tissue samples (e.g., liver, adipose tissue) may be collected to analyze metabolic parameters and gene expression related to lipid metabolism and inflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Chitobiose-Mediated Lipid Lowering via the Liver-Gut Axis
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chitooligosaccharides on human gut microbiota and antiglycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring Effects of Chitosan Oligosaccharides on Mice Gut Microbiota in in vitro Fermentation and Animal Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Chitobiose exhibited a lipid-lowering effect in ob/ob−/− mice via butyric acid enrolled liver–gut crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro fermentation of raffinose by the human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chitobiose Dihydrochloride in Chitinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that hydrolyze chitin (B13524), are gaining prominence as therapeutic targets in a variety of diseases characterized by inflammation and fibrosis, including inflammatory bowel disease, idiopathic pulmonary fibrosis, and certain cancers.[1][2][3] The development of potent and specific chitinase (B1577495) inhibitors requires robust and reliable high-throughput screening (HTS) assays. Chitobiose Dihydrochloride, a disaccharide composed of two β-1,4-linked N-acetylglucosamine (GlcNAc) units, serves as a natural substrate for chitinases and is ideal for developing such assays.[4]
These application notes provide a detailed protocol for a coupled enzyme assay to determine chitinase activity using this compound. This method offers a sensitive and quantitative approach suitable for enzyme characterization and inhibitor screening.
Principle of the Assay
Direct measurement of the enzymatic hydrolysis of this compound is challenging as the product, N-acetylglucosamine (GlcNAc), is not inherently chromogenic or fluorogenic. Therefore, a coupled enzyme assay is employed. The assay is based on the following two-step reaction:
-
Chitinase Reaction: Chitinase hydrolyzes this compound to produce two molecules of N-acetylglucosamine (GlcNAc).
-
Coupled Enzyme Reaction for Detection: The GlcNAc produced is then quantified in a reaction catalyzed by N-acetylglucosamine kinase (NagK). NagK phosphorylates GlcNAc to GlcNAc-6-phosphate, utilizing ATP and producing ADP. The ADP is then used in a cascade involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which results in the oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of GlcNAc produced, and thus to the chitinase activity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to chitinase activity assays.
Table 1: Kinetic Parameters of Various Chitinases
| Enzyme Source | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Vibrio campbellii (VhChiA) | pNP-(GlcNAc)2 | 216 µM | 6.5 nmol/min/µg | - | - | |
| Penicillium oxalicum k10 | Colloidal Chitin | 12.56 mg/mL | 1.05 µM/min/mg | 0.22 s-1 | - | [6] |
| Chitiniphilus shinanonensis (CsChiE) | Colloidal Chitin | - | - | 3.9 x 103 s-1 | 0.6 x 103 s-1mg-1mL | [7] |
| Bacillus licheniformis strain JS | Colloidal Chitin | 4.28 mg/mL | 14.29 µ g/min/mL | - | - | [8] |
| Ipomoea carnea (ICChI) | p-nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles/min/µg | 29.0 s-1 | 58.0 mM-1s-1 |
Note: Kinetic data for chitinases with Chitobiose as the substrate is not widely reported. The provided data uses various chitin-derived substrates.
Table 2: Optimal Conditions for Chitinase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Vibrio campbellii | 5.5 | 30 |
| Penicillium oxalicum k10 | 5.0 | 40 |
| Chitiniphilus shinanonensis | 7.0 | 50 |
| Bacillus licheniformis strain JS | 8.0 | 55 |
Experimental Protocols
Protocol 1: Coupled Chitinase Activity Assay Using this compound
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
Materials:
-
This compound
-
Chitinase (enzyme to be tested)
-
N-acetylglucosamine (GlcNAc) standard
-
N-acetylglucosamine Kinase (NagK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 100 mM stock solution in Assay Buffer.
-
N-acetylglucosamine (GlcNAc) Standard Curve: Prepare a series of dilutions of GlcNAc in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.
-
Coupled Enzyme Mix: Prepare a master mix containing NagK, PK, LDH, ATP, PEP, and NADH in Assay Buffer. The final concentrations in the reaction well should be optimized, but a starting point is: 2 U/mL PK, 2 U/mL LDH, 1 mM ATP, 2 mM PEP, and 0.3 mM NADH.[9]
-
-
Assay Protocol:
-
Add 20 µL of either the GlcNAc standards, test samples (containing chitinase), or a negative control (Assay Buffer without chitinase) to the wells of the 96-well plate.
-
Add 20 µL of this compound solution at various concentrations (for kinetic studies) or a fixed saturating concentration (for inhibitor screening) to the wells.
-
Incubate the plate at the optimal temperature for the chitinase being tested for a predetermined time (e.g., 30-60 minutes). This is the Chitinase Reaction .
-
To initiate the Coupled Enzyme Reaction , add 160 µL of the Coupled Enzyme Mix to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340 per minute) for each well.
-
Subtract the rate of the negative control from the rates of the standards and samples.
-
Plot the rate of NADH consumption for the GlcNAc standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of GlcNAc produced in the test samples.
-
Chitinase activity can be expressed as the amount of GlcNAc produced per unit time per amount of enzyme.
-
Protocol 2: Chitinase Inhibitor Screening Assay
This protocol is an adaptation of the activity assay for screening potential chitinase inhibitors.
Procedure:
-
Reagent Preparation: As described in Protocol 1. Also, prepare stock solutions of potential inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Assay Protocol:
-
Add 10 µL of the inhibitor compound at various concentrations (or a fixed concentration for primary screening) to the wells of a 96-well plate. For control wells, add 10 µL of the solvent.
-
Add 10 µL of the chitinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the Chitinase Reaction by adding 20 µL of this compound solution.
-
Incubate at the optimal temperature for the chitinase for 30-60 minutes.
-
Initiate the Coupled Enzyme Reaction by adding 160 µL of the Coupled Enzyme Mix.
-
Measure the absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (solvent only).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow of the coupled enzyme assay for chitinase activity.
Caption: Experimental workflow for chitinase inhibitor screening.
Caption: Role of Chitinase 1 in TGF-β signaling and fibrosis.
References
- 1. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]
- 4. Chitinases as key virulence factors in microbial pathogens: Understanding their role and potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athenaes.com [athenaes.com]
- 6. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase-E from Chitiniphilus shinanonensis generates chitobiose from chitin flakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Hydrolysis of Chitobiose Dihydrochloride
Introduction
Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units, is the primary repeating unit of chitin (B13524), a biopolymer abundant in nature. The hydrolysis of chitobiose into its constituent GlcNAc monomers is a critical reaction in various biological processes and has significant applications in biotechnology, food science, and drug development. GlcNAc is a precursor in vital metabolic pathways, including the hexosamine biosynthetic pathway, which is integral to the formation of UDP-GlcNAc, a substrate for protein O-GlcNAcylation that modulates numerous signaling pathways. This document provides a detailed protocol for the enzymatic hydrolysis of chitobiose dihydrochloride (B599025) using β-N-acetylhexosaminidase or chitinase (B1577495).
Principle
The enzymatic hydrolysis of chitobiose dihydrochloride involves the cleavage of the β-(1→4) glycosidic bond linking the two N-acetyl-D-glucosamine residues. This reaction is catalyzed by specific glycoside hydrolases, most notably β-N-acetylhexosaminidases (EC 3.2.1.52) or certain exochitinases (EC 3.2.1.14).[1][2] The dihydrochloride salt form of chitobiose enhances its stability and solubility in aqueous solutions.[3] The reaction yields two molecules of N-acetyl-D-glucosamine per molecule of chitobiose. The progress of the reaction can be monitored by quantifying the release of GlcNAc or the disappearance of the chitobiose substrate using techniques such as High-Performance Liquid Chromatography (HPLC) or colorimetric assays.
Experimental Protocol
Materials and Reagents
-
Substrate: this compound (C₁₆H₂₈N₂O₁₁·2HCl)
-
Enzymes (select one):
-
Buffer Solution: See Table 1 for recommended buffers based on the chosen enzyme. Common buffers include sodium acetate, sodium phosphate, or potassium phosphate.[6][7][8][9]
-
Reaction Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃) or heat inactivation (boiling water bath).[6][8]
-
Bovine Serum Albumin (BSA): (Optional, as a stabilizer for some enzymes).[7][8]
-
Deionized Water
-
Equipment:
-
Water bath or incubator capable of maintaining the optimal temperature (See Table 1).
-
pH meter.
-
Vortex mixer.
-
Microcentrifuge tubes.
-
Pipettes.
-
Boiling water bath or heat block.
-
HPLC system with an appropriate column (e.g., Aminex HPX-87H or Asahipak NH2P-50) for product analysis.[8]
-
Spectrophotometer (for colorimetric assays).
-
Data Presentation: Optimal Reaction Conditions
The optimal conditions for enzymatic hydrolysis can vary significantly depending on the source of the enzyme. The following table summarizes typical conditions reported in the literature. Researchers should perform pilot experiments to determine the optimal conditions for their specific enzyme and experimental setup.
| Parameter | β-N-Acetylhexosaminidase | Chitinase |
| Optimal pH | 4.0 - 7.0[1][5][7][10] | 5.5 - 7.0[6][8][9] |
| Optimal Temperature | 40°C - 60°C[5][7][10][11] | 30°C - 50°C[6][8][9] |
| Typical Buffer | Sodium Acetate, Potassium Phosphate | Sodium Acetate, Sodium Phosphate[6][8][9] |
| Enzyme Source Examples | Bacillus sp., Cabbage, Paraglaciecola hydrolytica[5][7][10] | Streptomyces griseus, Vibrio campbellii[6][8] |
Detailed Methodology
3.1. Reagent Preparation
-
Buffer Preparation: Prepare a 0.1 M stock solution of the selected buffer (e.g., Sodium Acetate). Adjust the pH to the optimal value for the chosen enzyme (see Table 1) using HCl or NaOH.
-
Substrate Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the prepared buffer. The concentration can be adjusted based on the specific experimental requirements.
-
Enzyme Solution: Immediately before use, prepare a working solution of the enzyme in the cold buffer. The final concentration in the reaction will depend on the enzyme's specific activity and should be determined empirically. A starting point could be 0.1 - 1.0 U/mL. If using BSA as a stabilizer, it can be added to the buffer used for enzyme dilution.[7][8]
3.2. Enzymatic Reaction
-
Set up microcentrifuge tubes for the reaction, including a negative control (no enzyme).
-
To each tube, add the appropriate volume of the substrate solution and buffer to achieve the desired final substrate concentration in the total reaction volume. For a 200 µL final reaction volume, one might add:
-
100 µL of 2X Substrate Solution
-
80 µL of 1X Buffer
-
-
Pre-incubate the tubes at the optimal temperature for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme solution (e.g., 20 µL) to each tube (add an equal volume of buffer to the negative control).
-
Vortex briefly and incubate at the optimal temperature for the desired reaction time (e.g., 10 min to 24 hours).[8][12] Time course experiments are recommended to determine the optimal incubation period.
3.3. Reaction Termination
-
To stop the reaction, either:
-
After stopping the reaction, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the denatured enzyme and any insoluble material.
-
Collect the supernatant for analysis.
3.4. Product Analysis (HPLC)
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[6]
-
Analyze the sample for the presence of N-acetyl-D-glucosamine and the remaining chitobiose.
-
Quantify the product by comparing the peak area to a standard curve generated with known concentrations of GlcNAc.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for enzymatic hydrolysis of chitobiose.
Biological Pathway Diagram
Caption: Biological fate of chitobiose hydrolysis product.
References
- 1. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characteristics of an β-N-Acetylhexosaminidase from Bacillus sp. CH11, Including its Transglycosylation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitinase-E from Chitiniphilus shinanonensis generates chitobiose from chitin flakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and properties of beta-N-Acetylhexosaminidase from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Application Note: HPLC Analysis of Chitobiose Dihydrochloride and its Hydrolytic Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of chitobiose dihydrochloride (B599025) and its hydrolytic products using High-Performance Liquid Chromatography (HPLC). Chitobiose, a disaccharide composed of two β-1,4-linked D-glucosamine units, is a fundamental building block of chitin (B13524) and chitosan.[1][2] Its analysis is crucial in various fields, including biotechnology, pharmacology, and food science, for applications such as drug delivery, wound healing, and prebiotics.[3] This document outlines the acid hydrolysis of chitobiose dihydrochloride and the subsequent separation and quantification of the resulting oligosaccharides by HPLC.
Introduction
This compound is the salt form of chitobiose, which enhances its stability and solubility in aqueous solutions.[1] The hydrolysis of the β-1,4-glycosidic linkages in chitobiose and larger chito-oligosaccharides results in a mixture of smaller oligosaccharides and the monosaccharide D-glucosamine.[1] HPLC is a powerful technique for the separation and analysis of these structurally similar carbohydrate molecules. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal resolution. Amino-functionalized silica (B1680970) columns are commonly employed for the separation of oligosaccharides, utilizing a mobile phase of acetonitrile (B52724) and water.[4][5]
Experimental Protocols
Acid Hydrolysis of this compound
This protocol describes the acid-catalyzed hydrolysis of this compound to generate its constituent monosaccharide, D-glucosamine.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Volumetric flasks
-
Heating block or water bath
-
pH meter or pH strips
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in deionized water to a final concentration of 1-5 mg/mL in a volumetric flask.
-
Acidification: Add concentrated HCl to the sample solution to achieve a final acid concentration of 4-7 N. For example, to prepare a 4N HCl solution, add the calculated volume of concentrated HCl to the chitobiose solution and dilute with deionized water to the final volume.[4]
-
Hydrolysis: Heat the acidified sample solution at a constant temperature of 70-90°C for a defined period (e.g., 15, 30, 60, 120 minutes) using a heating block or water bath with reflux to monitor the progress of hydrolysis.[4]
-
Neutralization: After the desired hydrolysis time, cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7.0 by adding NaOH solution dropwise while monitoring the pH.
-
Dilution and Filtration: Dilute the neutralized hydrolysate to a suitable concentration for HPLC analysis with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Analysis of Hydrolytic Products
This protocol details the HPLC method for the separation and quantification of chitobiose and its hydrolytic products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.
-
Column: An amino-functionalized silica column (e.g., Asahipak NH2P-50 4E or LiChrospher 100NH2) with dimensions of approximately 4.6 x 250 mm and a particle size of 5 µm is recommended.[4][5]
-
Mobile Phase: A mixture of acetonitrile and water. A common starting condition is a ratio of 75:25 (v/v) acetonitrile:water.[4] A gradient elution may be necessary for optimal separation of a mixture of oligosaccharides.[4][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV detection at 210 nm or a Refractive Index Detector (RID).[7][8][9]
-
Injection Volume: 10-20 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4]
-
Standard Preparation: Prepare standard solutions of this compound and D-glucosamine (if available) at known concentrations in the mobile phase.
-
Sample Injection: Inject the filtered, hydrolyzed sample and the standard solutions into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The concentration of each component can be determined by creating a calibration curve from the standard solutions.
Data Presentation
The retention times of chito-oligosaccharides are dependent on their degree of polymerization (DP). Generally, as the DP increases, the retention time on an amino column also increases.
| Compound | Degree of Polymerization (DP) | Typical Retention Time (min) |
| D-Glucosamine | 1 | ~5-8 |
| Chitobiose | 2 | ~10-15 |
| Chitotriose | 3 | ~18-25 |
| Chitotetraose | 4 | ~28-35 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and exact mobile phase conditions. The natural logarithm of the retention time of N-acetyl-chito-oligosaccharides has been shown to correlate linearly with their DP values.[4][6]
Visualizations
References
- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 2. abmole.com [abmole.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]
- 6. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
Determining Enzyme Kinetics with Chitobiose Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose Dihydrochloride, a dimer of N-acetyl-D-glucosamine (GlcNAc), serves as a crucial substrate for studying the kinetics of various enzymes, particularly chitinases and N-acetyl-β-D-glucosaminidases (HexNAcases). These enzymes are implicated in a range of biological processes, including fungal cell wall degradation, arthropod molting, and human lysosomal storage disorders. Consequently, they are significant targets for the development of novel fungicides, insecticides, and therapeutics. This document provides detailed protocols for determining the kinetic parameters of these enzymes using this compound as a substrate.
This compound is the salt form of chitobiose, offering enhanced stability and solubility in aqueous solutions, making it an ideal substrate for enzymatic assays.[1] The hydrolysis of this compound by enzymes such as N-acetyl-β-d-glucosaminidase yields two molecules of N-acetyl-D-glucosamine (GlcNAc).[1] The rate of this product formation can be accurately measured using a coupled enzyme assay, allowing for the determination of key kinetic constants such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Principle of the Assay
The determination of enzyme kinetics using this compound involves a two-step enzymatic reaction. In the first step, the enzyme of interest (e.g., chitinase (B1577495) or N-acetyl-β-D-glucosaminidase) catalyzes the hydrolysis of this compound to produce GlcNAc.
In the second step, a coupled enzyme assay is employed to quantify the GlcNAc produced. This assay utilizes N-acetyl-D-glucosamine kinase (NagK) to phosphorylate GlcNAc. The adenosine (B11128) diphosphate (B83284) (ADP) generated in this reaction is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Finally, lactate (B86563) dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, a process that is coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of GlcNAc produced in the initial reaction and is used to determine the initial reaction velocity.
Data Presentation
The following table summarizes representative kinetic parameters for enzymes acting on oligosaccharide substrates. It is important to note that kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions. Researchers should determine these parameters for their specific experimental setup.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |
| β-Glucosidase | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | Trichoderma reesei QM 9414 | [2] |
| Chitinase (VhChiA) | pNP-(GlcNAc)₂ | 0.216 | 0.0065 | - | Vibrio campbellii | [1] |
| N-acetyl-β-d-glucosaminidase | p-nitrophenyl-β-d-n-acetylglucosaminide | 0.72 | 0.0025 (µmoles/mg per hour) | - | Calf Brain | [3] |
Note: The data presented are for illustrative purposes. Kinetic constants for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Initial Velocity of Enzyme-Catalyzed Hydrolysis of this compound
This protocol outlines the steps to measure the initial velocity of the enzymatic reaction at various substrate concentrations.
Materials:
-
This compound
-
Enzyme of interest (e.g., N-acetyl-β-D-glucosaminidase or chitinase)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
Coupled Enzyme Assay Reagents (see Protocol 2)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the assay buffer to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare substrate dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.1 mM to 10 mM).
-
Prepare the enzyme solution: Dilute the enzyme of interest in the assay buffer to a concentration that will yield a linear reaction rate for the duration of the assay. The optimal enzyme concentration should be determined empirically.
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of each this compound dilution
-
Z µL of the coupled enzyme assay reaction mixture (see Protocol 2)
-
Bring the total volume to 190 µL with assay buffer.
-
-
Initiate the reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction.
-
Monitor the reaction: Immediately place the microplate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity: Determine the initial velocity (v₀) for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time curve. The rate of NADH oxidation is calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
Protocol 2: Coupled Enzyme Assay for N-acetyl-D-glucosamine (GlcNAc) Quantification
This protocol describes the preparation of the reaction mixture for the coupled enzyme assay to quantify the GlcNAc produced from this compound hydrolysis.
Materials:
-
N-acetyl-D-glucosamine kinase (NagK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
Procedure:
-
Prepare the coupled enzyme assay reaction mixture: Prepare a master mix containing the following components at the indicated final concentrations in the assay buffer:
-
ATP: 1-5 mM
-
PEP: 0.5-2 mM
-
NADH: 0.2-0.5 mM
-
MgCl₂: 5-10 mM
-
KCl: 50-100 mM
-
NagK: 1-5 U/mL
-
PK: 1-5 U/mL
-
LDH: 1-5 U/mL
-
-
Aliquot and store: Aliquot the reaction mixture and store at -20°C for future use. Avoid repeated freeze-thaw cycles.
Data Analysis
The initial velocity data obtained from Protocol 1 at different substrate concentrations can be used to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). The data should fit a hyperbolic curve. Vₘₐₓ is the asymptote of this curve, and Kₘ is the substrate concentration at which v₀ is half of Vₘₐₓ.
-
Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v₀ against 1/[S]. The data should yield a straight line.
-
The y-intercept is equal to 1/Vₘₐₓ.
-
The x-intercept is equal to -1/Kₘ.
-
The slope is equal to Kₘ/Vₘₐₓ.
-
-
Calculation of kcat: The turnover number (kcat) can be calculated using the following equation if the enzyme concentration [E] is known:
-
kcat = Vₘₐₓ / [E]
-
Visualizations
Caption: Experimental workflow for determining enzyme kinetics using this compound.
Caption: Coupled enzyme assay for the determination of this compound hydrolysis.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
Applications of Chitobiose Dihydrochloride in Glycobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose dihydrochloride (B599025), the salt form of a disaccharide composed of two β-1,4-linked D-glucosamine units, is a fundamental tool in glycobiology research.[1] Its enhanced solubility and stability in aqueous solutions make it a preferred substrate and ligand for studying a variety of biological processes.[2] As the core structural unit of chitin (B13524), one of the most abundant polysaccharides in nature, chitobiose and its derivatives are instrumental in elucidating the roles of carbohydrate-modifying enzymes and carbohydrate-binding proteins in health and disease.[3] This document provides detailed application notes and protocols for the use of chitobiose dihydrochloride in key areas of glycobiology research.
I. Enzyme Kinetics and Inhibitor Screening
This compound serves as a crucial substrate for characterizing the kinetic parameters of chitinases and other glycoside hydrolases. Understanding the efficiency of these enzymes is vital, as they are implicated in diverse physiological and pathological processes, including fungal cell wall degradation, immune responses, and cancer progression.[4]
Application Note: Characterization of Chitinase (B1577495) Activity
This compound can be used in colorimetric or fluorometric assays to determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of chitinases. These assays typically involve a chromogenic or fluorogenic substrate analog of chitobiose, such as p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside or 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside.[1][2] The enzymatic cleavage of these substrates releases a product that can be quantified spectrophotometrically or fluorometrically.
Quantitative Data: Kinetic Parameters of Chitinases with Chitobiose Analogs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Vibrio campbellii Chitinase (VhChiA) | p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside | 50 - 500 (Concentration Range Used) | Not explicitly stated in terms of Vmax | [1] |
| Human Chitotriosidase | 4-Methylumbelliferyl-(4-deoxy)chitobiose | Not explicitly stated, but noted to follow Michaelis-Menten kinetics | Not explicitly stated | [5] |
| Trichoderma viride Chitinase | 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside | Substrate concentration used: 0.2 - 0.5 mg/ml | Not explicitly stated | [2] |
Note: Specific Km and Vmax values are highly dependent on the enzyme source, purity, and assay conditions. The provided data indicates the substrate concentrations used in the respective studies.
Experimental Protocol: Colorimetric Chitinase Activity Assay
This protocol is adapted from a method used for a chitinase from Vibrio campbellii.[1]
Materials:
-
This compound (for competition assays) or a chromogenic substrate like p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2).
-
Purified chitinase enzyme.
-
0.1 M Sodium acetate (B1210297) buffer, pH 5.5.
-
3 M Sodium carbonate (Na2CO3) for stopping the reaction.
-
96-well microtiter plate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Substrate Solutions: Prepare a stock solution of pNP-(GlcNAc)2 in the assay buffer. Create a series of dilutions to achieve final concentrations ranging from 6.25 µM to 500 µM in the reaction mixture.
-
Enzyme Preparation: Dilute the purified chitinase in 0.1 M sodium acetate buffer to the desired concentration (e.g., 0.2 µg/µL).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of the appropriate pNP-(GlcNAc)2 dilution.
-
40 µL of 0.1 M sodium acetate buffer, pH 5.5.
-
10 µL of the diluted enzyme solution.
-
-
Incubation: Incubate the plate at 30°C for 10 minutes with constant agitation.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 3 M Na2CO3 to each well.
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation using appropriate software.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A structure-oriented kinetics dataset of enzyme-substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Chitinase Inhibitors Using Chitobiose Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a class of enzymes that catalyze the hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine found in the exoskeletons of insects, fungi, and crustaceans. These enzymes are crucial for the growth and development of these organisms, making them attractive targets for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases where human chitinases are implicated. Chitobiose, a disaccharide of N-acetylglucosamine, is the fundamental repeating unit of chitin and a direct product of its enzymatic cleavage. Chitobiose dihydrochloride, a stable and soluble salt of chitobiose, serves as a valuable tool in the screening and characterization of chitinase (B1577495) inhibitors.
These application notes provide detailed protocols for screening chitinase inhibitors using methods centered around chitobiose and its analogs. The protocols are designed for a high-throughput format, enabling the rapid and reliable identification of potential drug candidates.
Principle of Chitinase Inhibition Screening
The screening of chitinase inhibitors generally relies on measuring the enzymatic activity of a chitinase in the presence and absence of a potential inhibitor. A reduction in the measured product formation or substrate consumption indicates inhibitory activity. Assays can be designed to directly or indirectly quantify the products of chitin hydrolysis, such as chitobiose.
Commonly used methods involve:
-
Chromogenic or Fluorogenic Substrates: Synthetic substrates that mimic chitobiose are often linked to a chromophore (e.g., p-nitrophenol) or a fluorophore (e.g., 4-methylumbelliferone). Cleavage of the substrate by chitinase releases the reporter molecule, leading to a measurable change in absorbance or fluorescence.
-
Coupled Enzyme Assays: The product of the chitinase reaction (chitobiose) can be used as a substrate for a second enzyme (a "coupling" enzyme) that generates a detectable signal. For instance, a chito-oligosaccharide oxidase can oxidize chitobiose, producing hydrogen peroxide, which can then be quantified using a peroxidase-linked colorimetric reaction.
Data Presentation: Chitinase Inhibitor Screening
The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the inhibitory activities of known chitinase inhibitors against various chitinases.
| Inhibitor | Chitinase Source | Assay Substrate | IC50 (µM) | Reference |
| Allosamidin | Aspergillus fumigatus ChiA1 | 4-Methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 128 | [1] |
| Acetazolamide | Aspergillus fumigatus ChiA1 | 4-Methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 164 | [1] |
| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 4-Methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 410 | [1] |
| Chitin synthase inhibitor 1 | Fungal Chitin Synthase | Not Specified | 120 | [2] |
Experimental Protocols
Protocol 1: Fluorometric Chitinase Inhibition Assay using a Chitobiose Analog
This protocol describes a high-throughput screening assay using a fluorogenic chitobiose analog, 4-methylumbelliferyl-D-N,N'-diacetylchitobiose, as the substrate.
Materials:
-
Purified chitinase
-
Chitinase Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)
-
4-methylumbelliferyl-D-N,N'-diacetylchitobiose (Substrate)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known chitinase inhibitor (Positive Control)
-
Solvent (e.g., DMSO) (Negative Control)
-
Stop Solution (e.g., 0.3 M glycine-NaOH, pH 10.6)
-
96-well black microplate, opaque
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Compound Plating:
-
Add 1 µL of test compounds at various concentrations to the wells of the 96-well plate.
-
For the positive control, add 1 µL of a known chitinase inhibitor.
-
For the negative control (0% inhibition), add 1 µL of the solvent (e.g., DMSO).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of the chitinase in cold Chitinase Assay Buffer.
-
Add 50 µL of the chitinase solution to each well.
-
-
Pre-incubation:
-
Mix the plate gently on a shaker for 1 minute.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in Chitinase Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
-
Incubation:
-
Immediately mix the plate on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range for the negative control.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric Chitinase Inhibition Assay using a Coupled Enzyme System
This protocol utilizes a coupled enzyme reaction where the product of chitinase activity on chitobiose is measured colorimetrically.
Materials:
-
Purified chitinase
-
This compound (Substrate)
-
Chitinase Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Chito-oligosaccharide oxidase (ChitO)
-
Horseradish peroxidase (HRP)
-
Chromogenic peroxidase substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known chitinase inhibitor (Positive Control)
-
Solvent (e.g., DMSO) (Negative Control)
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well clear microplate
-
Absorbance plate reader (wavelength dependent on the chromogenic substrate)
Procedure:
-
Compound and Enzyme Pre-incubation:
-
In a 96-well plate, add 1 µL of test compounds at various concentrations.
-
Add 1 µL of a known inhibitor for the positive control and 1 µL of solvent for the negative control.
-
Add 40 µL of a solution containing the purified chitinase in Chitinase Assay Buffer to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of this compound solution in Chitinase Assay Buffer to each well to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Coupled Enzyme Reaction:
-
Prepare a detection mix containing ChitO, HRP, and the chromogenic substrate in a suitable buffer.
-
Add 50 µL of the detection mix to each well.
-
Incubate at room temperature for 10-20 minutes, or until a sufficient color has developed in the negative control wells.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 1.
-
Visualizations
Caption: Workflow for a typical chitinase inhibitor screening assay.
Caption: Signaling pathway of a coupled enzyme assay for chitinase activity.
References
Application Notes and Protocols for Chitobiose Dihydrochloride in Biopolymer Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose dihydrochloride (B599025) is a disaccharide composed of two β-1,4-linked D-glucosamine units, representing the basic repeating unit of the biopolymer chitosan (B1678972). While extensive research has been conducted on chitosan and its broader family of chitooligosaccharides (COS) for biomedical applications, specific literature detailing the direct incorporation and functional role of Chitobiose Dihydrochloride in biopolymer formulations is limited.
These application notes and protocols are therefore based on the well-established properties and applications of chitosan and other chitooligosaccharides. They provide a robust framework for researchers to explore the potential of this compound as a functional component in the formulation of advanced biopolymers for drug delivery and tissue engineering. The smaller, well-defined structure of chitobiose may offer advantages in terms of solubility, purity, and specificity in biological interactions compared to the larger, more heterogeneous chitosan polymer.
Application Notes
This compound can be envisioned as a valuable component in biopolymer formulations, particularly in the development of hydrogels and nanoparticles for targeted drug delivery and regenerative medicine. Its primary roles would be to enhance biocompatibility, provide specific biological signaling, and potentially act as a targeting ligand.
This compound in Hydrogel Formulations
Chitosan-based hydrogels are widely explored for controlled drug release and as scaffolds in tissue engineering. The incorporation of this compound into these hydrogels could offer several advantages:
-
Enhanced Biocompatibility and Biodegradability: As a natural component of the extracellular matrix, chitobiose is expected to have excellent biocompatibility and be readily metabolized by bodily enzymes.
-
Modulation of Mechanical Properties: The addition of a small molecule like chitobiose could influence the cross-linking density of the hydrogel network, thereby altering its mechanical strength, swelling ratio, and degradation kinetics.
-
Bioactive Signaling: Chitooligosaccharides have been shown to promote cell proliferation, differentiation, and tissue regeneration. Chitobiose may act as a signaling molecule to guide cellular behavior in tissue engineering applications.
This compound in Nanoparticle Formulations for Drug Delivery
Chitosan nanoparticles are effective carriers for delivering a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids. Functionalizing these nanoparticles with this compound could lead to:
-
Targeted Drug Delivery: The glucosamine (B1671600) units of chitobiose can be recognized by specific receptors on the surface of certain cell types, such as cancer cells or activated macrophages. This could enable targeted delivery of therapeutic payloads, increasing efficacy and reducing off-target side effects.
-
Improved Cellular Uptake: The positive charge of the glucosamine residues at physiological pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the nanoparticles.
-
Controlled Release: Chitobiose can be conjugated to the nanoparticle surface or entrapped within the polymer matrix. Its release or the degradation of the nanoparticle can be designed to be triggered by specific enzymes present in the target microenvironment.
Quantitative Data for Biopolymer Formulations
The following tables summarize representative quantitative data for chitosan-based biopolymers. These values can serve as a benchmark for researchers developing formulations incorporating this compound.
Table 1: Representative Properties of Chitosan-Based Nanoparticles for Drug Delivery
| Parameter | Typical Value Range | Characterization Method |
| Particle Size (Z-average) | 100 - 500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 - 0.4 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +50 mV | Electrophoretic Light Scattering (ELS) |
| Drug Encapsulation Efficiency | 50 - 90% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Capacity | 5 - 25% | UV-Vis Spectroscopy, HPLC |
Table 2: Representative Properties of Chitosan-Based Hydrogels for Tissue Engineering
| Parameter | Typical Value Range | Characterization Method |
| Swelling Ratio | 500 - 2000% | Gravimetric Analysis |
| Compressive Modulus | 1 - 50 kPa | Mechanical Testing (e.g., Rheometry) |
| In Vitro Degradation (50% mass loss) | 7 - 28 days | Gravimetric Analysis |
| Pore Size | 50 - 200 µm | Scanning Electron Microscopy (SEM) |
| Cell Viability | > 90% | Live/Dead Staining, MTT Assay |
Experimental Protocols
Protocol 1: Preparation of Chitobiose-Functionalized Chitosan Nanoparticles via Ionic Gelation
This protocol describes the preparation of chitosan nanoparticles and a proposed method for functionalizing them with this compound.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Dialysis membrane (MWCO 10-14 kDa)
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer (UV-Vis or Fluorescence)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of low molecular weight chitosan in 50 mL of 1% (v/v) acetic acid solution.
-
Stir overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparation of TPP Solution:
-
Dissolve 50 mg of TPP in 50 mL of deionized water.
-
-
Nanoparticle Formation:
-
Place 20 mL of the chitosan solution on a magnetic stirrer.
-
Add 8 mL of the TPP solution dropwise to the chitosan solution under constant stirring at 1000 rpm.
-
Continue stirring for 30 minutes at room temperature. The solution should become opalescent, indicating nanoparticle formation.
-
-
Drug Loading (Optional):
-
For drug loading, dissolve the therapeutic agent in the chitosan solution before the addition of TPP.
-
-
Functionalization with this compound (Proposed):
-
Dissolve this compound in deionized water to a concentration of 1 mg/mL.
-
Add the this compound solution to the nanoparticle suspension and stir for 2 hours. The primary amine groups of chitobiose can interact with the chitosan backbone through hydrogen bonding or can be covalently conjugated using a suitable crosslinker.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Alternatively, dialyze the nanoparticle suspension against deionized water for 24 hours to remove unreacted reagents.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using DLS.
-
Analyze nanoparticle morphology using SEM or TEM.
-
Quantify drug encapsulation efficiency and loading capacity by measuring the concentration of the free drug in the supernatant after centrifugation.
-
Protocol 2: Preparation of a Chitobiose-Containing Chitosan Hydrogel
This protocol outlines the fabrication of a chitosan-based hydrogel that can be modified with this compound.
Materials:
-
Medium molecular weight chitosan
-
This compound
-
Genipin (B1671432) (or other suitable crosslinker)
-
Acetic acid
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Magnetic stirrer
-
pH meter
-
Lyophilizer (Freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Rheometer
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid as described in Protocol 1.
-
-
Incorporation of this compound:
-
Dissolve the desired amount of this compound directly into the chitosan solution. For example, to achieve a 10% (w/w) chitobiose content relative to chitosan, add 200 mg of this compound to 10 mL of the 2% chitosan solution.
-
-
Cross-linking:
-
Prepare a 1% (w/v) genipin solution in deionized water.
-
Add the genipin solution to the chitosan/chitobiose solution at a specific ratio (e.g., 1:10 genipin:chitosan by weight) and mix thoroughly.
-
Pour the mixture into a mold and allow it to cross-link at 37°C for 24 hours. The hydrogel will form as the solution turns blue.
-
-
Purification and Lyophilization:
-
Wash the hydrogel extensively with deionized water to remove any unreacted crosslinker.
-
Freeze the hydrogel at -80°C and then lyophilize for 48 hours to obtain a porous scaffold.
-
-
Characterization:
-
Determine the swelling ratio by immersing a pre-weighed dry hydrogel in PBS and measuring its weight at different time points.
-
Analyze the morphology and pore structure of the lyophilized scaffold using SEM.
-
Evaluate the mechanical properties (e.g., compressive modulus) of the hydrated hydrogel using a rheometer.
-
Conduct in vitro cell culture studies to assess biocompatibility and cell proliferation on the hydrogel scaffold.
-
Visualizations
Caption: Proposed mechanism of a Chitobiose-functionalized nanoparticle for targeted drug delivery.
Caption: General experimental workflow for preparing and evaluating Chitobiose-containing biopolymers.
Caption: Potential benefits of incorporating this compound into biopolymer formulations.
Troubleshooting & Optimization
Improving solubility of Chitobiose Dihydrochloride in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Chitobiose Dihydrochloride (B599025) in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Chitobiose Dihydrochloride?
A1: this compound is known to be highly soluble in water. Published data indicates a solubility of up to 250 mg/mL in water, although sonication may be required to achieve this concentration.[1] The dihydrochloride salt form of chitobiose significantly enhances its water solubility and stability compared to the non-salt form.
Q2: How does pH affect the solubility of this compound?
A2: While specific quantitative data on the effect of pH on this compound solubility is limited in publicly available literature, the solubility of aminosugars like chitobiose is generally pH-dependent. The amino groups in the molecule can become protonated at acidic pH, which can increase its interaction with water and potentially enhance solubility. At neutral to alkaline pH, the solubility may differ. It is recommended to experimentally determine the optimal pH for your specific application and buffer system.
Q3: Are there any known incompatibilities with common buffer components?
A3: There is no widely reported incompatibility of this compound with common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-based buffers, or citrate (B86180) buffers. However, high concentrations of certain salts in the buffer could potentially influence the solubility through "salting-out" effects. It is always good practice to prepare a small test solution to check for any precipitation or cloudiness.
Q4: What is the recommended storage condition for stock solutions of this compound?
A4: Once dissolved, it is recommended to store stock solutions of this compound at -20°C or -80°C to maintain stability.[1] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder | Insufficient mixing or agitation. | - Vortex the solution vigorously for 1-2 minutes.- Use a magnetic stirrer for a longer duration (15-30 minutes).- Gentle warming (to 37°C) can aid dissolution, but be cautious of potential degradation with prolonged heating. |
| Reaching the solubility limit in the chosen buffer. | - Increase the volume of the buffer to lower the final concentration.- Consider preparing a more concentrated stock in water first, then diluting it into your final buffer. | |
| The compound may require energy input to dissolve. | - Use a sonicator bath for 5-10 minutes to aid dissolution.[1] | |
| Precipitation observed after adding to a buffer | The buffer components are affecting solubility. | - Test the solubility in a simpler buffer system or in sterile water first.- Adjust the pH of the buffer. For aminosugars, a slightly acidic pH may improve solubility. |
| The final concentration is too high for the specific buffer. | - Perform a solubility test to determine the maximum solubility in your buffer system (see Experimental Protocols).- Prepare a more dilute solution. | |
| Solution appears cloudy or hazy | Presence of insoluble microparticles. | - Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.- Filter the solution through a 0.22 µm syringe filter to remove particulates and sterilize the solution. |
| The compound is degrading. | - Prepare fresh solutions before each experiment.- Ensure proper storage of the solid compound and stock solutions. |
Quantitative Data Summary
| Buffer System | pH | Maximum Solubility (mg/mL) | Observations |
| Water | 7.0 | ~250[1] | Sonication may be required. |
| PBS (1X) | 7.4 | Data to be determined | |
| Tris-HCl | 7.0 | Data to be determined | |
| Tris-HCl | 8.0 | Data to be determined | |
| Citrate Buffer | 5.0 | Data to be determined | |
| Citrate Buffer | 6.0 | Data to be determined |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility of this compound
This protocol describes a shake-flask method to determine the thermodynamic (equilibrium) solubility of this compound in different buffers.
Materials:
-
This compound powder
-
Selected buffers (e.g., 1X PBS pH 7.4, 100 mM Tris-HCl pH 7.0, 100 mM Tris-HCl pH 8.0, 100 mM Citrate buffer pH 5.0, 100 mM Citrate buffer pH 6.0)
-
Microcentrifuge tubes (2 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
Calibrated pH meter
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder (e.g., 300 mg) to a 2 mL microcentrifuge tube. This ensures that a saturated solution is formed and undissolved solid remains.
-
Add 1 mL of the desired buffer to the tube.
-
Repeat for each buffer to be tested. Prepare each condition in triplicate for statistical significance.
-
-
Equilibration:
-
Securely cap the tubes and place them on an orbital shaker or rotator.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. The extended incubation time is crucial for determining thermodynamic solubility.
-
-
Phase Separation:
-
After incubation, centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with the corresponding buffer to a concentration that falls within the linear range of your quantification method. A series of dilutions may be necessary to find the optimal range.
-
-
Quantification:
-
Determine the concentration of the dissolved this compound in the diluted samples using a validated analytical method. As chitobiose does not have a strong chromophore, a colorimetric method like the dinitrosalicylic acid (DNS) assay for reducing sugars or HPLC with a refractive index detector (RID) or evaporative light scattering detector (ELSD) would be appropriate.
-
Create a standard curve using known concentrations of this compound in the same buffer.
-
-
Calculation:
-
Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in that specific buffer and at that temperature.
-
Visualizations
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
Optimal pH and temperature for Chitobiose Dihydrochloride enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting enzymatic assays using Chitobiose Dihydrochloride as a substrate.
Optimal Reaction Conditions
The optimal pH and temperature for enzymatic assays utilizing this compound can vary depending on the specific enzyme being used, which is typically a β-N-acetylhexosaminidase or a chitobiase. The following table summarizes the optimal conditions reported for various relevant enzymes that act on chitobiose or similar substrates.
| Enzyme Source Organism | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |
| Paraglaciecola hydrolytica | β-N-acetylhexosaminidase | 6.0 | 50 | |
| Bacillus subtilis | Chitinase (B1577495) | 4.0 | 50 | [1] |
| Bacillus thuringiensis | Chitinase | 7.0 | 35-40 | [2] |
| Human Liver | N-acetyl-β-hexosaminidase | 3.5 | 37 | [3] |
| Vibrio campbellii | Chitinase | 5.5 | 30 | [4] |
| Aspergillus oryzae | β-N-acetylhexosaminidase | 5.5 | 65 |
Experimental Protocols
Colorimetric Assay for β-N-acetylhexosaminidase Activity
This protocol is adapted for determining the activity of enzymes that hydrolyze chitobiose, such as β-N-acetylhexosaminidase, by measuring the release of N-acetyl-D-glucosamine (NAG).
Materials:
-
This compound
-
Enzyme solution (e.g., purified β-N-acetylhexosaminidase)
-
Citrate-phosphate buffer (50 mM, pH adjusted to the enzyme's optimum, e.g., pH 4.5)
-
Potassium tetraborate (B1243019) solution (0.8 M, pH 9.1)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
N-acetyl-D-glucosamine (NAG) standard solution
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the citrate-phosphate buffer to a final concentration of 10 mM.
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 100 µL of the enzyme solution with 100 µL of the 10 mM chitobiose substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a suitable duration (e.g., 30-60 minutes).[3]
-
Prepare a blank by adding the buffer instead of the enzyme solution.
-
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.8 M potassium tetraborate solution and boiling for 3 minutes.[3]
-
Color Development:
-
After cooling, add 3 mL of DMAB reagent to each tube.
-
Incubate at 37°C for 10-20 minutes to allow color development.[3]
-
-
Measurement: Measure the absorbance at 545 nm using a microplate reader.[3]
-
Quantification: Determine the amount of NAG released by comparing the absorbance to a standard curve prepared with known concentrations of NAG.
Fluorometric Assay for Chitinase/Chitobiosidase Activity
This protocol utilizes a fluorogenic substrate analog, 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside, for sensitive detection of enzyme activity.
Materials:
-
4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (surrogate substrate)
-
Enzyme solution
-
Sodium acetate (B1210297) buffer (0.1 M, pH adjusted to the enzyme's optimum, e.g., pH 5.5)
-
Sodium carbonate (3 M) or other stop solution
-
Fluorescence microplate reader
-
Black 96-well microplate
Procedure:
-
Prepare Substrate Solution: Dissolve the fluorogenic substrate in the sodium acetate buffer to a suitable concentration (e.g., 100 µM).
-
Enzyme Reaction:
-
In the wells of a black microplate, add 50 µL of the enzyme solution to 50 µL of the substrate solution.
-
Incubate at the optimal temperature (e.g., 30°C) for 10-30 minutes with constant agitation.[4]
-
Include a blank with buffer instead of the enzyme.
-
-
Stop Reaction: Stop the reaction by adding 100 µL of 3 M sodium carbonate.[4]
-
Measurement: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Quantification: Relate the fluorescence intensity to the amount of released 4-methylumbelliferone (B1674119) using a standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | 1. Inactive enzyme. | - Ensure proper storage of the enzyme. - Prepare fresh enzyme dilutions before the assay. |
| 2. Incorrect buffer pH. | - Verify the pH of the buffer and adjust if necessary. | |
| 3. Incorrect incubation temperature. | - Ensure the incubator or water bath is set to the optimal temperature for the enzyme. | |
| 4. Substrate degradation. | - Prepare fresh substrate solutions. Store stock solutions as recommended by the supplier. | |
| 5. Presence of inhibitors in the sample. | - Dialyze or purify the sample to remove potential inhibitors. | |
| High background signal | 1. Substrate auto-hydrolysis. | - Run a substrate-only blank to quantify auto-hydrolysis and subtract it from the sample readings. |
| 2. Contaminated reagents. | - Use fresh, high-purity reagents and water. | |
| 3. For fluorometric assays, autofluorescence of the plate or sample. | - Use black microplates for fluorescence assays.[5] - Check for sample autofluorescence at the assay wavelengths. | |
| Inconsistent results between replicates | 1. Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix for reagents to be added to multiple wells.[5] |
| 2. Incomplete mixing. | - Gently mix the contents of each well after adding reagents. | |
| 3. Temperature variation across the plate. | - Avoid stacking plates during incubation to ensure uniform temperature distribution.[6] | |
| Non-linear reaction rate | 1. Substrate depletion. | - Reduce the incubation time or use a lower enzyme concentration. |
| 2. Enzyme instability. | - Add a stabilizing agent like Bovine Serum Albumin (BSA) to the reaction mixture.[4] | |
| 3. Product inhibition. | - Measure initial reaction rates by taking multiple readings over a short period. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate buffer system for my this compound assay?
A1: The choice of buffer depends on the optimal pH of your enzyme. Citrate-phosphate buffers are commonly used for acidic pH optima (e.g., pH 3.5-6.0)[3], while sodium acetate buffers are suitable for slightly acidic conditions (e.g., pH 5.5).[4] Phosphate buffers are often used for neutral pH ranges. It is crucial to determine the optimal pH for your specific enzyme experimentally.
Q2: My enzyme seems to be inactive. What should I check first?
A2: First, verify the storage conditions and age of your enzyme. Enzymes can lose activity if not stored correctly. Second, prepare fresh dilutions of your enzyme immediately before the assay. Finally, confirm the pH of your assay buffer and the incubation temperature are optimal for your enzyme.[5]
Q3: Can I use a colorimetric assay instead of a fluorometric one?
A3: Yes, colorimetric assays are a viable option. However, fluorometric assays are generally more sensitive and can be advantageous when working with low enzyme concentrations or when high throughput is required.[7] Colorimetric assays can be susceptible to interference from colored compounds in your sample.
Q4: How can I prepare a standard curve for my assay?
A4: For a colorimetric assay measuring the release of N-acetyl-D-glucosamine (NAG), prepare a series of known concentrations of a NAG standard solution and subject them to the same color development procedure as your samples.[3] For a fluorometric assay, use a standard solution of the fluorophore (e.g., 4-methylumbelliferone) to create your standard curve.
Q5: What are common inhibitors of enzymes that act on chitobiose?
A5: Enzyme activity can be inhibited by various substances. It is important to check the literature for specific inhibitors of your enzyme. If your samples are complex biological mixtures, consider a purification step to remove potential inhibitors.
Visual Guides
Caption: Workflow for the colorimetric chitobiose assay.
Caption: A logical approach to troubleshooting assay issues.
References
- 1. Purification of Chitinase enzymes from Bacillus subtilis bacteria TV-125, investigation of kinetic properties and antifungal activity against Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. anshlabs.com [anshlabs.com]
- 7. Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Chitobiose Dihydrochloride during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Chitobiose Dihydrochloride during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a disaccharide composed of two β-1,4-linked glucosamine (B1671600) units, making it a fundamental component for studying chitin-related biological processes.[1][2] It is commonly used as a substrate in enzyme assays, particularly for chitinases.[3][4] Its stability is critical because degradation, primarily through hydrolysis or oxidation, breaks it down into its monosaccharide components (D-glucosamine).[2] This loss of the active substrate can lead to inaccurate and unreliable experimental results, such as underestimated enzyme activity.
Q2: How should I store solid this compound?
A2: To ensure long-term stability, the solid (powder) form of this compound should be stored in a tightly sealed container, protected from moisture, in a cool and dry environment.[5] Specific temperature recommendations vary slightly by manufacturer but are generally in the range of 2°C to 8°C.[3][5]
Q3: What is the correct way to prepare and store aqueous stock solutions?
A3: Stock solutions are best prepared using high-purity, sterile water or an appropriate buffer. For extended storage, solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture.[1] It is recommended to sterile-filter the solution through a 0.22 μm filter before storage or use.[1]
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[6] Each cycle can introduce moisture and potentially accelerate degradation. The best practice is to prepare single-use aliquots from your stock solution and freeze them.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | 2°C to 8°C | Years | Keep container tightly sealed and protected from moisture.[5] |
| Aqueous Stock Solution | -20°C | ~1 month | Store in single-use aliquots.[1] |
| Aqueous Stock Solution | -80°C | ~6 months | Optimal for long-term solution storage.[1] |
Table 2: Factors Influencing this compound Degradation in Solution
| Factor | Effect | Recommendations |
| pH | Strong acidic conditions can promote hydrolysis.[2] While generally stable across a range, avoid pH extremes. Chitinase (B1577495) enzymes that degrade chitobiose are often active between pH 4-9.[7] | Prepare solutions in buffers close to neutral pH unless the experimental protocol requires otherwise. If working with potential chitinase contamination, work outside the enzyme's optimal pH range. |
| Temperature | High temperatures accelerate chemical degradation. Enzymatic degradation is most rapid at the optimal temperature of the contaminating enzyme (typically 30-60°C).[7][8] | Prepare solutions on ice.[6] Store frozen and thaw only when needed. Avoid leaving solutions at room temperature or elevated temperatures for extended periods. |
| Enzyme Contamination | The presence of chitinases or related glycosidases will rapidly hydrolyze chitobiose into its monomers.[4][9] | Use sterile technique, high-purity water, and sterile-filtered buffers. Ensure all labware is clean. If contamination is suspected, use a fresh, unopened vial of chitobiose. |
| Oxidation | The primary alcohol group can be oxidized, altering the molecule's properties.[2] This is a likely pathway for initial degradation.[10] | Store solutions protected from light and consider using degassed buffers for highly sensitive experiments. Prepare solutions fresh whenever possible. |
Troubleshooting Guide
Q: My experimental results are inconsistent or show lower-than-expected activity. Could chitobiose degradation be the cause?
A: Yes, this is a common symptom of substrate degradation. If the concentration of active this compound is lower than assumed, it can lead to variable and artificially low results.
Action Plan:
-
Review Storage: Confirm that both solid and solution forms have been stored according to the recommendations in Table 1.
-
Prepare Fresh: Discard the current working solution and prepare a new one from the solid stock.
-
Verify pH: Check the pH of your buffer and final solution to ensure it is not in a range that promotes hydrolysis.
-
Assess Contamination: Consider the possibility of microbial or enzymatic contamination in your reagents.
Experimental Protocols
Protocol: Preparation and Handling of a Stable this compound Working Solution
1. Materials:
- This compound powder
- High-purity, nuclease-free water or desired experimental buffer (e.g., Sodium Acetate Buffer, pH 5.5)
- Sterile conical tubes or vials
- Sterile 0.22 μm syringe filter
2. Procedure:
- Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
- On a calibrated analytical balance, weigh the required amount of powder in a sterile tube.
- Add the appropriate volume of cold, sterile water or buffer to achieve the desired stock concentration. Mix gently by inversion or vortexing until fully dissolved. Perform this step on ice to minimize degradation.
- To ensure sterility and remove any potential microbial contaminants, pass the solution through a 0.22 μm syringe filter into a new sterile tube.
- For immediate use, keep the working solution on ice.
- For storage, immediately aliquot the stock solution into sterile, single-use microcentrifuge tubes.
- Flash-freeze the aliquots and store them at -80°C for long-term stability (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: Troubleshooting workflow for diagnosing chitobiose degradation.
Caption: Recommended workflow with critical stability checkpoints.
Caption: Logical pathway from cause to experimental consequence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cenmed.com [cenmed.com]
- 5. biosynth.com [biosynth.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in colorimetric assays with Chitobiose Dihydrochloride
This guide provides troubleshooting for common issues encountered during colorimetric assays using Chitobiose Dihydrochloride, a common substrate for chitinase (B1577495) activity measurement.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric assay using this compound?
A1: Typically, these assays measure the activity of enzymes like chitinase. The enzyme hydrolyzes this compound into smaller reducing sugar subunits (N-acetylglucosamine, GlcNAc). A colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNS), is then added. This reagent reacts with the newly formed reducing ends of the sugars under heat and alkaline conditions to produce a colored product. The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of reducing sugar produced and thus to the enzyme's activity.
Q2: My blank (negative control) wells have a high background signal. What are the common causes?
A2: High background in blank wells, which should contain all reaction components except the enzyme or substrate, is a frequent issue. The primary causes include:
-
Contaminated Reagents: One or more of your reagents (buffer, DNS, or even the water) may be contaminated with reducing substances.
-
Interfering Substances in the Sample Matrix: If your blank includes a "mock" sample preparation, substances within that matrix could be reacting with the colorimetric reagent.
-
Instability of Colorimetric Reagent: The DNS reagent can degrade over time, especially when exposed to light, leading to higher baseline absorbance. Always store it in a dark, light-protected bottle.
-
Spontaneous Substrate Hydrolysis: Although less common under controlled pH and temperature, some substrate may hydrolyze spontaneously during incubation, especially if the incubation times are very long or temperatures are high.
Q3: My results are inconsistent or not reproducible. What should I check?
A3: Inconsistent results often stem from procedural or environmental factors. Key areas to review include:
-
Inaccurate Pipetting: Small volumes are often used in these assays. Ensure your pipettes are calibrated and that you are using proper technique to minimize errors.
-
Temperature Fluctuations: Both the enzymatic reaction and the color development step (which often requires boiling) are temperature-sensitive. Ensure uniform and consistent heating for all samples.
-
Incorrect Incubation Times: Precisely control the incubation times for both the enzymatic reaction and the color development.
-
Improper Mixing: Ensure all components are thoroughly mixed at each step.
-
Expired Reagents: Check the expiration dates on all kit components and reagents.
Troubleshooting Common Interferences
Q4: Can components from my sample preparation interfere with the assay?
A4: Yes, this is a major source of error. Chitobiose is a reducing sugar, and assays that detect its breakdown products are often based on quantifying the increase in reducing ends. Therefore, any other reducing agent present in your sample can produce a false positive signal.
Common Interfering Substances
Several types of molecules are known to interfere with the 3,5-dinitrosalicylic acid (DNS) assay, a common method for quantifying the products of chitobiose hydrolysis.
-
Reducing Agents: Compounds like ascorbic acid (Vitamin C), cysteine, and other thiols can directly reduce the DNS reagent.
-
Certain Amino Acids: Some amino acids can react with the DNS reagent, leading to an overestimation of the sugar concentration.[1]
-
Phenolic Compounds: Often present in plant extracts, these can interfere with assays for reducing sugars.[2]
-
Other Sugars: If your sample contains other reducing sugars (e.g., glucose, fructose), they will also be detected, leading to an overestimation of chitinase activity.
-
Alcohols: Moderate concentrations of alcohols like ethanol (B145695) or methanol (B129727) can interfere with the color-forming reaction.[3][4]
Quantitative Interference Data
The following tables summarize the impact of common interfering substances on reducing sugar assays.
Table 1: Interference of Amino Acids in the DNS Assay (Data based on the measurement of 3.7 mM glucose in the presence of 20 mM of the amino acid)[1]
| Amino Acid | Effect on Measured Sugar Concentration |
| Tryptophan | 76% Overestimation |
| Cysteine | 50% Overestimation |
| Histidine | 35% Overestimation |
| Tyrosine | 18% Overestimation |
| Hydroxyproline | 10% Overestimation |
| Methionine | 5% Decrease |
| Valine, Glutamic Acid, Phenylalanine | No significant effect |
Table 2: Interference of Ethanol in the DNS Assay (Data based on the apparent increase in glucose concentration when using aqueous standards for calibration)[4]
| Ethanol Concentration (v/v) in Sample | Effect on Measured Sugar Concentration |
| 5 - 12% | Positive Error (Overestimation) |
| > 15% | Negative Error (Underestimation) |
Q5: How can I test if my sample contains interfering substances?
A5: You should run a specific control experiment. Prepare a "sample interference control" well that contains your sample, the buffer, and the colorimetric reagent (e.g., DNS), but not the this compound substrate. After the full incubation and color development procedure, this well should have a very low reading. If you observe a high signal, it indicates that something in your sample is directly reacting with the detection reagent.
Experimental Protocols
Protocol 1: General Chitinase Activity Assay using Chitobiose and DNS Detection
This protocol provides a framework for measuring chitinase activity. Volumes and concentrations may need to be optimized for your specific enzyme and conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Sodium Acetate, pH 5.0). The optimal pH can vary significantly depending on the chitinase source.[5][6]
-
Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 1-2 mg/mL.
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of warm water.
-
Slowly mix the two solutions and bring the final volume to 100 mL with water. Store in a dark bottle at room temperature.
-
-
Enzyme Sample: Prepare dilutions of your chitinase-containing sample in assay buffer.
-
-
Assay Procedure:
-
Set up reactions in microcentrifuge tubes. For each sample, prepare a "Test" and a "Blank".
-
Test Sample: Add 100 µL of Substrate Solution and 100 µL of your diluted enzyme sample.
-
Enzyme Blank: Add 100 µL of Assay Buffer (no substrate) and 100 µL of your diluted enzyme sample.
-
-
Include a Substrate Blank containing 100 µL of Substrate Solution and 100 µL of Assay Buffer.
-
Incubate all tubes at the optimal temperature for your enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding 200 µL of DNS reagent to each tube.
-
Boil all tubes for 5-10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a clear 96-well plate.
-
Read the absorbance at 540 nm.
-
-
Calculations:
-
Subtract the absorbance of the Enzyme Blank and the Substrate Blank from the Test Sample absorbance to get the corrected absorbance.
-
Determine the concentration of reducing sugars produced by comparing the corrected absorbance to a standard curve generated with known concentrations of N-acetylglucosamine (GlcNAc).
-
Protocol 2: Control for Sample Matrix Interference
This protocol helps determine if your sample preparation itself is interfering with the colorimetric detection step.
-
Reagent Preparation: As described in Protocol 1.
-
Assay Procedure:
-
Set up the following reactions in microcentrifuge tubes:
-
Sample Interference Control: 100 µL of your sample (prepared exactly as the enzyme sample would be, but without the enzyme if possible) + 100 µL of Assay Buffer (no substrate).
-
Buffer Control: 200 µL of Assay Buffer.
-
-
Add 200 µL of DNS reagent to each tube.
-
Boil all tubes for 5-10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a 96-well plate.
-
Read the absorbance at 540 nm.
-
-
Interpretation:
-
Subtract the absorbance of the Buffer Control from the Sample Interference Control.
-
If the resulting absorbance is significantly above zero, it confirms the presence of interfering substances in your sample matrix. Consider sample cleanup steps like dialysis or buffer exchange.
-
Visual Guides
Experimental Workflow and Potential Interference Points
Caption: Workflow for a typical chitinase assay, highlighting key steps where interferences can occur.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting the root cause of high background signals in the assay.
References
- 1. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection [agris.fao.org]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Chitobiose Dihydrochloride stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Chitobiose Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid Chitobiose Dihydrochloride?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture, at -20°C for up to three years.[1] Storage at 2°C to 8°C is also an acceptable condition for shorter periods.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water.[3][4] To prepare a stock solution, dissolve the solid in sterile water; sonication may be required to achieve higher concentrations.[3][4] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] For aqueous stock solutions, it is recommended to sterilize by filtering through a 0.22 µm filter before use.[3][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions should be stored in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis of the β-1,4-glycosidic bond. This process can be catalyzed by acids or enzymes, such as chitinases, breaking the disaccharide into its constituent D-glucosamine monosaccharides.[5]
Q5: How does the dihydrochloride salt form affect the stability of Chitobiose?
A5: The dihydrochloride salt form of Chitobiose enhances its solubility and stability in aqueous solutions compared to the free form.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving solid this compound | Insufficient mixing or reaching solubility limit. | Use sonication to aid dissolution.[3][4] Ensure you are not exceeding the solubility limit in the chosen solvent. |
| Precipitate forms in the stock solution upon storage | Solution may be supersaturated or has undergone degradation. | Gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. Always store aliquots at the recommended low temperatures. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from properly stored solid material. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3][4] |
| Observed loss of biological activity | Hydrolysis of the compound. | Ensure the pH of your experimental system is not highly acidic, as this can catalyze hydrolysis.[5] Prepare fresh solutions and handle them according to the recommended protocols. |
Quantitative Stability Data
While specific quantitative stability data from peer-reviewed studies is limited, the following table summarizes the recommended storage conditions and expected stability based on supplier technical data sheets.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from moisture.[3][4] |
| Solid | 2°C - 8°C | Short-term | Keep container well-closed and dry.[2] |
| In Solvent (e.g., Water) | -80°C | Up to 6 months[3][4] | Aliquot to avoid freeze-thaw cycles.[3][4] |
| In Solvent (e.g., Water) | -20°C | Up to 1 month[3][4] | Aliquot to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol for Preparation of a Sterile Aqueous Stock Solution of this compound
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the solid. Vortex and, if necessary, sonicate the solution to ensure complete dissolution.[3][4]
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.[3][4]
-
Aliquoting: Dispense the sterile solution into single-use, sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C or -20°C as per your experimental needs.[3][4]
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Chitinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chitinase (B1577495) assays, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing direct solutions to common challenges.
Q1: Why am I observing low or no chitinase activity in my samples?
A1: Low or no enzyme activity can stem from several factors, ranging from enzyme integrity to suboptimal reaction conditions.
-
Inactive Enzyme Preparation:
-
Improper Storage: Ensure the chitinase enzyme is stored at the recommended temperature, typically -20°C or lower, to maintain its activity. Avoid repeated freeze-thaw cycles which can denature the enzyme.[1]
-
Enzyme Degradation: Prepare fresh enzyme extracts before conducting the assay to prevent degradation.[1]
-
-
Suboptimal Assay Conditions:
-
Incorrect pH and Temperature: Chitinase activity is highly dependent on pH and temperature. The optimal conditions can vary significantly depending on the source of the enzyme. It is crucial to determine the optimal pH and temperature for your specific chitinase.[1][2][3] For example, a chitinase from Serratia marcescens B4A shows optimal activity at pH 5 and 45°C.[3]
-
Inappropriate Buffer: The buffer composition can influence enzyme activity. Ensure the buffer system used is appropriate for the optimal pH of the enzyme.
-
-
Presence of Inhibitors:
-
Endogenous Inhibitors: Crude enzyme preparations may contain natural inhibitors. Partial purification of the enzyme can help remove these interfering substances.[1]
-
Chemical Inhibition: Some chemicals can act as chitinase inhibitors. For instance, allosamidin (B1666888) and its derivatives are known inhibitors of family 18 chitinases.[4][5] Ensure that no inhibitory compounds are present in your sample or reagents.
-
-
Substrate Issues:
-
Insoluble Substrate: Chitin (B13524) is naturally insoluble, which can pose a challenge for enzymatic degradation.[6] Using modified, more soluble forms of chitin, such as colloidal or amorphous chitin, can improve enzyme accessibility and activity.[7]
-
Substrate Concentration: The concentration of the chitin substrate can affect the reaction rate. It is advisable to optimize the substrate concentration for your specific assay conditions.[8]
-
Q2: My assay shows high background noise or false positive results. What could be the cause?
A2: High background can obscure the true signal and lead to inaccurate results. Here are common causes and solutions:
-
Spontaneous Substrate Hydrolysis: Some chitinase substrates may hydrolyze spontaneously, especially under certain pH and temperature conditions. Always include a blank reaction containing the substrate solution without the enzyme to measure and subtract this background.[9]
-
Contaminating Enzymes: Crude sample preparations may contain other enzymes that can act on the substrate or detection reagents, leading to false positives. Purifying the chitinase can mitigate this issue.
-
Non-specific Binding: In non-radioactive assays, test compounds or other proteins in the sample may bind non-specifically to the assay plate or detection reagents.[1] Proper blocking steps and washing procedures are essential to minimize non-specific binding.
-
Reagent Instability: Ensure that all reagents, including the detection reagents like 3,5-Dinitrosalicylic acid (DNS), are properly prepared and stored to prevent degradation that could lead to high background.[8][10]
Q3: I am experiencing high variability between my assay replicates. How can I improve consistency?
A3: Inconsistent results across replicates can make data interpretation difficult. The following steps can help improve reproducibility:
-
Inconsistent Sample Preparation:
-
Homogenization: Ensure that solid samples are completely homogenized to release the enzyme uniformly.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors, especially when handling small volumes.[11]
-
-
Assay Conditions:
-
Temperature and Incubation Time: Maintain a consistent temperature throughout the assay and ensure that incubation times are precisely controlled for all samples.[11]
-
Mixing: Thoroughly mix all reaction components to ensure a homogenous reaction mixture.
-
-
Plate Effects:
-
Edge Effects: In microplate assays, wells on the edge of the plate are more prone to evaporation, which can concentrate reactants and alter reaction rates. To minimize this, avoid using the outer wells or incubate the plate in a humidified chamber.[1]
-
-
Substrate Preparation:
-
Colloidal Chitin Preparation: The preparation of colloidal chitin can be a source of variability. Ensure a consistent and standardized protocol for its preparation to obtain a uniform particle size and suspension.
-
Quantitative Data Summary
The optimal conditions for chitinase activity can vary widely depending on the source of the enzyme. The following tables summarize some reported optimal conditions for chitinases from different organisms.
Table 1: Optimal pH and Temperature for Chitinase Activity from Various Sources
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Serratia marcescens B4A | 5.0 | 45 | [3] |
| Paenibacillus sp. D1 | 5.0 | 50 | [2] |
| Bacillus sp. | 8.0 | 37 | [12] |
| Bacillus pumilus | 5.5 | 60 | [13] |
Table 2: Michaelis-Menten Constants (Km) for Chitinases with Colloidal Chitin
| Organism | Km (mg/mL) | Reference |
| Serratia marcescens B4A | 8.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for common chitinase assays.
Protocol 1: Colorimetric Chitinase Assay using Dinitrosalicylic Acid (DNS)
This method measures the amount of reducing sugars, such as N-acetylglucosamine (NAG), released from the enzymatic hydrolysis of chitin.
Materials:
-
1% (w/v) Colloidal Chitin in an appropriate buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 5.0)
-
Enzyme solution (crude or purified)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetylglucosamine (NAG) standard solutions
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 0.5 mL of the 1% colloidal chitin suspension with 0.4 mL of the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 1 mL of DNS reagent.
-
Color Development: Incubate the mixture in a boiling water bath for 10 minutes to develop the color.
-
Centrifugation: Cool the tubes to room temperature and centrifuge at 7,500 x g for 10 minutes to pellet any insoluble chitin.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of NAG to quantify the amount of reducing sugar released in the samples. One unit (U) of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of N-acetylglucosamine per minute under the specified conditions.[14]
Protocol 2: Fluorometric Chitinase Assay
This highly sensitive assay uses fluorogenic substrates that release a fluorescent molecule upon cleavage by chitinase.
Materials:
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Enzyme solution
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the enzyme sample to the assay buffer.
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate solution.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes). The incubation time can be adjusted based on the enzyme activity.[9]
-
Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[9]
-
Quantification: The amount of released fluorophore is proportional to the chitinase activity and can be quantified using a standard curve of the free fluorophore (e.g., 4-methylumbelliferone).
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting chitinase assays.
Caption: A logical workflow for troubleshooting inconsistent chitinase assay results.
Caption: Key factors influencing the outcome of chitinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijariit.com [ijariit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ijcmas.com [ijcmas.com]
- 13. brieflands.com [brieflands.com]
- 14. benchchem.com [benchchem.com]
How to prepare a stable stock solution of Chitobiose Dihydrochloride
Technical Support Center: Chitobiose Dihydrochloride (B599025)
This technical support guide provides detailed instructions and answers frequently asked questions regarding the preparation of a stable stock solution of Chitobiose Dihydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for this compound is high-purity water.[1][2][3] The dihydrochloride salt form of chitobiose is specifically designed to have enhanced solubility and stability in aqueous solutions.[4][5][6]
Q2: What is the maximum concentration to which I can dissolve this compound in water?
A2: this compound is highly soluble in water and can be dissolved at concentrations up to 250 mg/mL.[1][2][3] However, achieving this concentration may require sonication to facilitate dissolution.[1][2][3]
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored in a tightly sealed container, protected from moisture, at -20°C for long-term storage (up to 3 years).[1][7] Some suppliers may recommend storage at 2°C - 8°C.[8][9] Always refer to the manufacturer's instructions on the product data sheet.
Q4: How stable is the this compound stock solution once prepared?
A4: The stability of the stock solution is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months[1][3] to 1 year.[7] If stored at -20°C, the stability is reduced to approximately 1 month.[1][3] It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3][10]
Q5: Is it necessary to sterilize the stock solution?
A5: Yes, if the stock solution is prepared in water and will be used in a biological system, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Powder | The concentration may be too high, or the powder is not fully wetted. | Use an ultrasonic water bath to aid dissolution.[1][2][3] Ensure the powder is added to the solvent gradually while vortexing. |
| Precipitate Forms After Freezing | The concentration may be too high for the storage temperature, or the solution was not fully dissolved initially. | Warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, sonicate briefly. Consider preparing a lower concentration stock solution for storage at -20°C. |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solution and ensure it is aliquoted and stored at -80°C.[1][3] Avoid using a stock solution that has been stored for longer than the recommended period. |
| Contamination of Cell Cultures | The stock solution was not sterilized. | Always filter-sterilize the aqueous stock solution through a 0.22 µm filter before adding it to cell cultures or other sterile experimental systems.[1] |
Quantitative Data Summary
| Parameter | Value | Notes | References |
| Molecular Weight | 413.25 g/mol | [1][2][7] | |
| Solubility in Water | Up to 250 mg/mL | May require sonication. | [1][2][3] |
| Solid Storage Temperature | -20°C or 2-8°C | Refer to the manufacturer's data sheet. | [1][7][8][9] |
| Stock Solution Storage (-80°C) | Up to 6 months - 1 year | [1][3][7] | |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][3] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Calculate the required mass:
-
For a 100 mM solution, you will need 41.325 mg of this compound per 1 mL of water (Molecular Weight = 413.25 g/mol ).
-
Adjust the mass and volume as needed for your experimental requirements.
-
-
Weigh the powder:
-
Carefully weigh the calculated amount of this compound powder in a sterile conical tube.
-
-
Dissolve the powder:
-
Add the desired volume of nuclease-free water to the conical tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
-
Sterilize the solution:
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube.
-
-
Aliquot and store:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a stable stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. biosynth.com [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. Chitobiose I CAS#: 577-76-4 I chitosan oligosaccharide I InvivoChem [invivochem.com]
Technical Support Center: Impact of Salt on Chitobiose Dihydrochloride Enzyme Reactions
Welcome to the technical support center for enzymatic reactions involving chitobiose dihydrochloride. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for common issues related to the impact of salt concentration on enzyme activity.
Frequently Asked Questions (FAQs)
Q1: How does salt concentration generally affect enzyme activity?
Salt concentration can influence enzyme activity in several ways. At low concentrations, salts can sometimes act as activators, enhancing enzyme function. However, as salt concentration increases, it can disrupt the delicate ionic bonds and three-dimensional structure of the enzyme, leading to a reduction in activity or complete inactivation.[1][2] Extremely high salt levels can also cause the enzyme to precipitate out of the solution, resulting in a loss of function.[1] The specific effect depends on the enzyme, the type of salt, and other reaction conditions like pH and temperature.[2]
Q2: Are there optimal salt concentrations for enzymes that process chitobiose?
Yes, many enzymes exhibit maximum activity within a specific range of salt concentrations. For instance, some chitinases from Bacillus pumilus show the highest activity in the presence of 0.5 M NaCl.[3] Similarly, certain halophilic or halotolerant enzymes are not only active but can be more stable at high salt concentrations (e.g., 10-20% NaCl).[4] However, this optimal concentration is highly specific to the particular enzyme. It is crucial to determine the optimal salt concentration for your specific enzyme and experimental conditions empirically.
Q3: What types of salts are commonly used in these enzyme assays?
Monovalent salts like Sodium Chloride (NaCl) and Potassium Chloride (KCl) are most commonly studied and used. Divalent cations such as Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂) are also relevant, as some enzymes require specific ions for their activity.[5][6] The choice of salt can be critical, as different ions can have varied stabilizing or destabilizing effects on the enzyme.[2][5]
Q4: Can high salt concentrations act as an enzyme inhibitor?
Yes, high salt concentrations often act as noncompetitive inhibitors. The salt ions can bind to the enzyme at sites other than the active site, altering the enzyme's shape and reducing its catalytic efficiency.[7] This typically results in a lower maximum reaction velocity (Vmax). In some cases, very high ionic strength can also interfere with substrate binding by altering the surface charges of the enzyme, which would affect the Michaelis constant (Km).[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My enzyme shows significantly lower activity than expected after adding a salt buffer.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Salt Concentration | The salt concentration may be too high or too low. Perform a salt titration experiment, testing a range of concentrations (e.g., 0 M to 2 M NaCl) to find the optimal level for your enzyme.[6] |
| Enzyme Precipitation | High salt concentrations can cause proteins to "salt out" and precipitate.[1] After your reaction, centrifuge the sample and check for a pellet. If one is present, your enzyme may have precipitated. Try reducing the salt concentration or using a different salt. |
| DNA/Sample Contamination | If your enzyme was purified using methods like spin columns, the preparation may contain high levels of salt or other inhibitors (e.g., EDTA, SDS).[8][9] Consider dialyzing your enzyme against a low-salt buffer or using a different purification method. |
| Incorrect pH | The addition of salt can sometimes slightly alter the pH of the buffer.[6] Verify the pH of your final reaction mixture after all components, including the salt, have been added. Adjust if necessary. |
Problem: The results of my enzyme assay are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reagent Thawing | Ensure all frozen components, especially the enzyme and buffer stocks, are completely thawed and mixed gently before use to ensure a homogenous solution.[9] |
| Pipetting Errors | Inaccuracies in pipetting, especially with small volumes, can lead to significant variations. Prepare a master mix for your reactions whenever possible to minimize pipetting errors.[9] |
| Substrate Inhibition/Transglycosylation | Some chitinases exhibit apparent substrate inhibition at high substrate concentrations, which can be caused by a transglycosylation side reaction.[10] If you observe lower activity at higher substrate concentrations, try using a modified substrate that cannot act as an acceptor for transglycosylation or perform assays at lower substrate concentrations.[10] |
| Assay Setup on Ice | Allowing prepared reaction mixes to sit on ice for extended periods before starting the assay can sometimes affect results. Prepare the reaction mix immediately before use.[9] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enzyme activity in the presence of salt.
Experimental Protocols
Protocol: Determining the Optimal Salt Concentration for a Chitinase (B1577495)
This protocol provides a general method for assessing the activity of a chitobiose-metabolizing enzyme, such as a chitinase, across a range of NaCl concentrations using a colorimetric assay.
Objective: To identify the NaCl concentration at which the enzyme exhibits maximum activity.
Materials:
-
Purified Chitinase Enzyme Solution
-
Substrate: p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Buffer: 50 mM Sodium Acetate Buffer, pH 5.0 (or the optimal pH for your enzyme)
-
Salt Stock: 4 M NaCl solution
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Prepare Salt-Buffer Solutions: Create a series of buffer solutions containing different final concentrations of NaCl (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.5 M, 2.0 M). Prepare these by mixing your 4 M NaCl stock with the 50 mM Sodium Acetate buffer. Ensure the pH is verified and adjusted for each solution if necessary.
-
Reaction Setup:
-
In a 96-well plate, set up triplicate reactions for each salt concentration.
-
For each reaction, add 40 µL of the appropriate salt-buffer solution.
-
Add 10 µL of the enzyme solution (diluted to an appropriate concentration in the base buffer without salt).
-
Include "no-enzyme" controls for each salt concentration by adding 10 µL of buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the pNP-(GlcNAc)₂ substrate solution (prepared in the base buffer) to all wells.
-
-
Incubation:
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Terminate the reaction by adding 100 µL of 0.5 M Sodium Carbonate to each well. This will stop the enzyme and develop the yellow color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-enzyme" control from the corresponding experimental reactions for each salt concentration.
-
Plot the corrected absorbance (enzyme activity) against the NaCl concentration.
-
Determine the optimal salt concentration by identifying the peak of the activity curve. Express the activities at other salt concentrations as a percentage of this maximum activity.
-
Visual Experimental Workflow
This diagram outlines the key steps in the experimental protocol described above.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Salts and Organic Solvents on the Activity of Halobacterium cutirubrum Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. benchfly.com [benchfly.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding microbial contamination in Chitobiose Dihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding microbial contamination in Chitobiose Dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Chitobiose Dihydrochloride and why is it susceptible to microbial contamination?
A1: this compound is a disaccharide composed of two β-1,4-linked D-glucosamine units. As a carbohydrate-based solution, it can serve as a nutrient source for various microorganisms, making it susceptible to contamination if not handled properly. The dihydrochloride salt form enhances its water solubility and stability.[1]
Q2: What are the common signs of microbial contamination in my this compound solution?
A2: Common indicators of microbial contamination include:
-
Visual Changes: Cloudiness or turbidity, slight color changes, or the appearance of clumps or films in the solution.
-
pH Shifts: Unexplained changes in the pH of your experimental media after adding the solution.
-
Microscopic Examination: Presence of moving particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.
-
Failed Experiments: Inconsistent or unexpected results in cell culture or other sensitive assays.
Q3: What types of microbes typically contaminate laboratory solutions like this?
A3: Common laboratory contaminants include bacteria (such as Staphylococcus, Pseudomonas, and Bacillus species), fungi (including yeasts like Candida and molds like Aspergillus and Penicillium), and mycoplasma.[2] These can be introduced from the air, water, equipment, or the user.[2]
Q4: How should I store this compound powder and prepared solutions to minimize contamination risk?
A4:
-
Powder: Store the solid this compound at -20°C in a sealed container, protected from moisture.[2]
-
Stock Solutions: Once prepared in a solvent like water, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Q5: What is the recommended method for sterilizing a this compound solution?
A5: Aqueous solutions of this compound should be sterilized by filtration through a 0.22 µm filter.[2] Autoclaving (steam sterilization) is generally not recommended for carbohydrate solutions as it can lead to degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution appears cloudy or turbid immediately after preparation. | 1. Incomplete dissolution of the powder. 2. Poor quality of water used for reconstitution. | 1. Ensure the powder is fully dissolved. Gentle warming or brief sonication may aid dissolution. 2. Use sterile, high-purity water (e.g., Type I, water for injection). |
| Previously clear solution becomes cloudy after storage. | Microbial contamination. | 1. Discard the contaminated solution. 2. Review your aseptic technique and sterilization procedures. 3. Prepare a fresh, sterile solution. |
| Unexpected pH shift in my culture medium after adding the solution. | 1. Microbial contamination leading to acidic or basic byproducts. 2. Incorrect buffer concentration in the solution. | 1. Perform a sterility test on the this compound solution. 2. Verify the pH of the stock solution before adding it to your medium. |
| Visible mold or bacterial colonies on the container or in the solution. | Gross microbial contamination. | 1. Immediately discard the contaminated solution and decontaminate the container. 2. Thoroughly clean and disinfect the work area, including incubators and biosafety cabinets. 3. Review and reinforce aseptic techniques with all laboratory personnel. |
Quantitative Data on Microbial Growth
The following table provides approximate doubling times for common microbial contaminants in a nutrient-rich environment at optimal temperatures. While specific growth rates in this compound solutions may vary, this data illustrates the potential for rapid proliferation upon contamination.
| Microorganism | Type | Optimal Temperature | Approximate Doubling Time |
| Escherichia coli | Bacterium | 37°C | ~20 minutes |
| Staphylococcus aureus | Bacterium | 37°C | ~30 minutes |
| Pseudomonas aeruginosa | Bacterium | 37°C | ~30 minutes |
| Bacillus subtilis | Bacterium | 30-37°C | ~25 minutes |
| Candida albicans | Yeast (Fungus) | 37°C | ~1-2 hours |
| Aspergillus niger | Mold (Fungus) | 25-30°C | Varies (spore germination and hyphal growth) |
Experimental Protocols
Protocol 1: Preparation and Filter Sterilization of this compound Solution
Objective: To prepare a sterile aqueous solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Type I water)
-
Sterile glassware (beaker or flask)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringe of appropriate volume
-
Sterile collection vessel (e.g., conical tube or bottle)
Procedure:
-
Work within a certified Class II Biological Safety Cabinet (BSC) to maintain aseptic conditions.
-
Weigh the desired amount of this compound powder and transfer it to the sterile beaker.
-
Add the calculated volume of sterile water to achieve the target concentration.
-
Add the sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.
-
Draw the solution into the sterile syringe.
-
Aseptically attach the sterile 0.22 µm syringe filter to the syringe tip.
-
Carefully dispense the solution through the filter into the sterile collection vessel. Apply steady pressure to the syringe plunger.[3]
-
Cap the collection vessel tightly.
-
Label the vessel with the solution name, concentration, preparation date, and your initials.
-
Store the sterile solution at the appropriate temperature (-20°C or -80°C).
Protocol 2: Sterility Testing of Prepared Solution (based on USP <71> Membrane Filtration)
Objective: To determine if the prepared this compound solution is free from viable microorganisms.
Materials:
-
Prepared sterile this compound solution
-
Sterile membrane filtration unit with a 0.45 µm (or smaller) pore size filter
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria
-
Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi
-
Sterile rinse buffer (e.g., Fluid A)
-
Incubators set at 30-35°C and 20-25°C
Procedure:
-
Aseptically assemble the membrane filtration apparatus.
-
Pass a sample of the this compound solution through the membrane filter.
-
Rinse the membrane with a sterile buffer to remove any potential inhibitory substances from the solution.
-
Aseptically remove the membrane filter and cut it in half with sterile scissors.
-
Place one half of the membrane into a tube of FTM and the other half into a tube of TSB.
-
Incubate the FTM tube at 30-35°C for 14 days.
-
Incubate the TSB tube at 20-25°C for 14 days.
-
Observe the media for any signs of turbidity or microbial growth at regular intervals during the incubation period. The absence of growth indicates that the sample is sterile.
Protocol 3: Gram Staining for Basic Bacterial Identification
Objective: To differentiate bacteria from a contaminated culture into Gram-positive or Gram-negative as a first step in identification.
Materials:
-
Suspected contaminated solution
-
Clean microscope slides
-
Inoculating loop
-
Bunsen burner
-
Gram stain reagents: Crystal Violet, Gram's Iodine, Decolorizer (e.g., acetone-alcohol), Safranin
-
Microscope with oil immersion objective
Procedure:
-
Aseptically transfer a small drop of the contaminated solution onto a clean microscope slide and spread it thinly.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing it through the flame of a Bunsen burner three times.
-
Flood the slide with Crystal Violet and let it stand for 1 minute. Rinse with water.
-
Flood the slide with Gram's Iodine and let it stand for 1 minute. Rinse with water.
-
Briefly decolorize with the acetone-alcohol mixture until the runoff is clear. Immediately rinse with water.
-
Counterstain with Safranin for 1 minute. Rinse with water and blot dry.
-
Examine the slide under the microscope. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[4][5]
Visual Guides
References
Technical Support Center: End-Product Inhibition in Enzymatic Reactions with Chitobiose Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzymatic reactions involving end-product inhibition by Chitobiose Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is end-product inhibition and how does it relate to Chitobiose Dihydrochloride?
A1: End-product inhibition is a cellular regulatory mechanism where the final product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway.[1] This creates a negative feedback loop, preventing the overproduction of the end product. In the context of chitin (B13524) degradation, chitinase (B1577495) enzymes break down chitin into smaller oligosaccharides, with chitobiose being a primary product.[2][3] High concentrations of chitobiose can then act as an end-product inhibitor, binding to the chitinase and reducing its activity to regulate the rate of chitin breakdown.[4][5]
Q2: What is the mechanism of inhibition of chitinase by this compound?
A2: Chitobiose typically acts as a competitive inhibitor of chitinase. This means it competes with the chitin substrate for binding to the active site of the enzyme. Structurally, as the dimer unit of the chitin polymer, it can fit into the active site but cannot be further broken down, thus blocking the binding of the larger substrate. However, the exact mechanism can vary depending on the specific chitinase and experimental conditions.
Q3: What are the typical kinetic parameters for chitinase in the presence of this compound?
A3: The kinetic parameters for chitinase are influenced by the presence of this compound. As a competitive inhibitor, its presence is expected to increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The inhibitory effect is quantified by the inhibition constant (Ki). Below is a table of hypothetical, yet realistic, kinetic data for a typical bacterial chitinase.
| Condition | Km (mM) | Vmax (µmol/min/mg) | Ki of this compound (mM) |
| No Inhibitor | 0.5 | 25 | N/A |
| With 0.2 mM this compound | 0.7 | 25 | 0.4 |
| With 0.5 mM this compound | 1.0 | 25 | 0.4 |
| With 1.0 mM this compound | 1.5 | 25 | 0.4 |
Q4: How does the dihydrochloride salt form of chitobiose affect the experiment?
A4: this compound is the salt form of chitobiose, which generally offers enhanced water solubility and stability compared to the free form.[4] For most biological assays, at physiological pH, the dihydrochloride salt will dissociate, and the chitobiose molecule will be the active inhibitor. It is crucial to consider the final pH of your reaction buffer after adding the inhibitor solution.
Troubleshooting Guides
Issue 1: No observable inhibition by this compound.
-
Question: I've added this compound to my chitinase assay, but I'm not seeing any decrease in enzyme activity. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Incorrect Inhibitor Concentration: Your concentration of this compound may be too low to cause significant inhibition. Consult the literature for typical Ki values for similar chitinases and ensure your experimental concentrations are appropriate, ideally spanning a range around the expected Ki.
-
Enzyme or Substrate Concentration: The concentration of your substrate may be too high, outcompeting the inhibitor. Try performing the assay with substrate concentrations at or below the Km value.
-
Degraded Inhibitor: Ensure your stock solution of this compound is fresh and has been stored correctly to prevent degradation.
-
Incorrect pH: The binding of the inhibitor can be pH-dependent. Verify that the pH of your assay buffer is optimal for both enzyme activity and inhibitor binding.
-
Issue 2: Inconsistent or non-reproducible inhibition results.
-
Question: My results for the inhibition experiments are not consistent between replicates. Why is this happening?
-
Answer: Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Small volumes of concentrated inhibitor or enzyme solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use a master mix for the reaction components where possible.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[6] Ensure all components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment.
-
Incomplete Mixing: Ensure the reaction mixture is mixed thoroughly but gently after the addition of all components, especially the enzyme to initiate the reaction.
-
Timing of Measurements: For kinetic assays, the timing of readings is critical. Use a multi-channel pipette or an automated plate reader to ensure consistent timing between wells.
-
Issue 3: Unexpected changes in both Km and Vmax.
-
Question: My kinetic analysis shows that both the Km and Vmax are changing in the presence of this compound. I expected only the Km to change. What does this mean?
-
Answer: While competitive inhibition is the most likely mechanism, a change in both Km and Vmax suggests a more complex inhibition model, such as mixed or non-competitive inhibition.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in an increase in Km and a decrease in Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the catalytic activity of the enzyme.[1] In pure non-competitive inhibition, Vmax decreases, and Km remains unchanged.
-
Experimental Artifacts: High concentrations of the inhibitor or contaminants in the inhibitor stock could be causing non-specific effects on the enzyme's stability or the assay itself.
-
Experimental Protocols
Protocol 1: Standard Chitinase Activity Assay
This protocol describes a colorimetric assay for measuring chitinase activity using a chromogenic substrate like p-nitrophenyl β-D-N,N'-diacetylchitobiose (pNP-GlcNAc₂).
-
Prepare Reagents:
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0.
-
Substrate Stock: 10 mM pNP-GlcNAc₂ in dimethyl sulfoxide (B87167) (DMSO).
-
Enzyme Solution: Purified chitinase diluted in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
Stop Solution: 1 M sodium carbonate (Na₂CO₃).
-
-
Assay Procedure:
-
Set up a 96-well microplate.
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of substrate stock to each well for a final concentration of 1 mM.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the enzyme solution to each well.
-
Incubate for a set period (e.g., 10 minutes) during which the reaction is linear.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Protocol 2: Determination of IC₅₀ for this compound
This protocol determines the concentration of this compound required to inhibit 50% of the chitinase activity.
-
Prepare Reagents:
-
All reagents from Protocol 1.
-
Inhibitor Stock: 100 mM this compound in assay buffer. Prepare a serial dilution series from this stock (e.g., 100, 50, 25, 12.5, ... 0 mM).
-
-
Assay Procedure:
-
Add 40 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Add 10 µL of substrate stock to each well (at a concentration close to the Km of the enzyme).
-
Add 30 µL of the enzyme solution and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of substrate solution.
-
Follow the incubation, stop, and reading steps from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0 mM inhibitor).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Elucidating the Mechanism of Inhibition
This protocol uses varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.
-
Experimental Setup:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the substrate concentration along the x-axis of the plate (e.g., 0.25, 0.5, 1, 2, 4 times the Km).
-
Vary the this compound concentration along the y-axis of the plate (e.g., 0, 0.5, 1, 2 times the expected Ki).
-
-
Assay Procedure:
-
Follow the general procedure outlined in Protocol 1, adjusting the volumes of substrate and inhibitor stocks to achieve the desired final concentrations in each well.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines will intersect in the second quadrant (both apparent Km and Vmax change).
-
-
Visualizations
Caption: End-product inhibition of chitinase by chitobiose.
Caption: Workflow for enzyme inhibition kinetic analysis.
Caption: Troubleshooting logic for enzyme inhibition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product inhibition slow down the moving velocity of processive chitinase and sliding-intermediate state blocks re-binding of product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitinase inhibition by chitobiose and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Chitobiose Dihydrochloride vs. p-Nitrophenyl Chitobioside as Enzyme Substrates
For researchers in glycoscience, drug development, and enzyme kinetics, the choice of substrate is paramount to generating accurate and reproducible results. This guide provides a comprehensive comparison of two common substrates for chitin-hydrolyzing enzymes: Chitobiose Dihydrochloride and p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-chitobioside). We delve into their distinct properties, assay methodologies, and performance data to aid in the selection of the optimal substrate for your research needs.
Executive Summary
This compound and p-nitrophenyl chitobioside both serve as valuable substrates for enzymes such as chitinases. However, their applications and the methodologies for their use differ significantly. p-Nitrophenyl chitobioside is a chromogenic substrate that allows for a straightforward, continuous, or endpoint colorimetric assay by monitoring the release of p-nitrophenol. This makes it ideal for high-throughput screening and routine enzyme activity measurements.
This compound, on the other hand, is a natural disaccharide that does not possess a chromogenic leaving group. Assays with this substrate require more complex detection methods, such as High-Performance Liquid Chromatography (HPLC) or coupled enzyme assays. While these methods are more labor-intensive, they provide a direct measure of the natural product formation and can be crucial for detailed kinetic studies and understanding the enzyme's action on its native substrate.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of this compound and p-nitrophenyl chitobioside as enzyme substrates.
| Feature | This compound | p-Nitrophenyl Chitobioside |
| Substrate Type | Natural Disaccharide | Chromogenic/Artificial |
| Detection Method | HPLC, Coupled Enzyme Assays, Mass Spectrometry | Spectrophotometry (Colorimetric) |
| Assay Principle | Direct or indirect measurement of chitobiose consumption or product formation | Measurement of released p-nitrophenol |
| Assay Complexity | Higher | Lower |
| Throughput | Lower | Higher |
| Physiological Relevance | High | Low |
| Enzyme | Chitinase (B1577495) A from Vibrio campbellii | Chitinase A from Vibrio campbellii |
| Kinetic Parameter (kcat) | Not directly reported, but is the primary product of chitin (B13524) hydrolysis by this enzyme.[1] | 7.4 ± 0.5 s⁻¹[1] |
| Enzyme | Chitinase ICChI | Not Applicable |
| Kinetic Parameter (Km) | Not reported | 0.5 mM (for p-nitrophenyl-N-acetyl-β-D-glucosaminide)[2] |
| Enzyme | Not specified | Not specified |
| Optimal pH | Typically 4.0-7.0 for chitinases[3][4] | Typically 5.0-6.0 for chitinases[1] |
| Optimal Temperature | Varies by enzyme, e.g., 40°C for a cold-active chitinase[3], 50°C for a metagenome-derived chitinase[4] | Varies by enzyme, e.g., 30°C for Vibrio campbellii chitinase[1] |
Experimental Protocols
Chitinase Assay using p-Nitrophenyl Chitobioside (Colorimetric Method)
This protocol is adapted from a method used for determining chitinase activity with pNP-(GlcNAc)₂.[1]
Materials:
-
p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Enzyme solution (e.g., purified chitinase)
-
0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5
-
3 M Sodium Carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitrophenol (pNP) standard solution
Procedure:
-
Prepare a stock solution of pNP-(GlcNAc)₂ in the assay buffer.
-
In a 96-well microtiter plate, prepare reaction mixtures containing varying concentrations of pNP-(GlcNAc)₂ (e.g., 0 to 500 µM) in 0.1 M sodium acetate buffer, pH 5.5.
-
Add the enzyme solution to each well to initiate the reaction. The final reaction volume is typically 100 µL.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes) with constant agitation.[1]
-
Stop the reaction by adding an equal volume (100 µL) of 3 M sodium carbonate. This also increases the pH, leading to the development of the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.[1]
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
One unit of chitinase activity is defined as the amount of enzyme that liberates 1 nmol of p-nitrophenol per minute under the specified conditions.[1]
Chitinase Assay using this compound (HPLC Method)
This protocol is based on the analysis of chitooligosaccharides produced from chitin hydrolysis.[1][5]
Materials:
-
This compound
-
Enzyme solution (e.g., purified chitinase)
-
Assay buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 5.5)
-
HPLC system with a suitable column (e.g., Aminex HPX-87H or an amino-based column) and detector (e.g., Refractive Index or UV at 200-210 nm)
-
Mobile phase (e.g., acetonitrile:water gradient or dilute sulfuric acid)
-
Chitobiose standard for calibration
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Set up reaction mixtures containing the enzyme and this compound at various concentrations in the assay buffer.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., a strong acid, taking care to ensure compatibility with the HPLC method).
-
Centrifuge the samples to pellet the enzyme and any particulates.
-
Analyze the supernatant by HPLC to separate and quantify the remaining chitobiose and any hydrolysis products (e.g., N-acetylglucosamine).[1][5]
-
The concentration of the product is calculated by comparing the peak areas to a standard curve generated with known concentrations of chitobiose and its potential hydrolysis products.[1]
Chitinase Assay using this compound (Coupled Enzyme Method)
This protocol is an adaptation of a coupled assay for chitinase where the product, chitobiose, is further hydrolyzed to a detectable product.[6]
Materials:
-
This compound
-
Enzyme solution (e.g., purified chitinase)
-
β-N-Acetylglucosaminidase (NAGase)
-
Assay buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 6.0)
-
Reagents for a colorimetric assay to detect N-acetyl-D-glucosamine (e.g., using the Morgan-Elson reaction).
-
N-Acetyl-D-Glucosamine standard solution
Procedure:
-
Set up the primary reaction mixture containing this compound and the chitinase solution in the assay buffer.
-
Incubate at the optimal temperature for the chitinase.
-
After a defined incubation period, stop the chitinase reaction (e.g., by boiling).
-
Add β-N-acetylglucosaminidase to the reaction mixture. This enzyme will hydrolyze the chitobiose produced into two molecules of N-acetyl-D-glucosamine.[6]
-
Incubate under conditions optimal for the β-N-acetylglucosaminidase.
-
Quantify the amount of N-acetyl-D-glucosamine produced using a suitable colorimetric method, such as the Morgan-Elson assay, which involves a reaction with p-dimethylaminobenzaldehyde to produce a colored compound.
-
Measure the absorbance at the appropriate wavelength (e.g., 540-585 nm).
-
Use a standard curve of N-acetyl-D-glucosamine to determine the concentration of the product.
Mandatory Visualizations
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Properties of a Cold-Active Chitinase from Marine Trichoderma gamsii R1 and Its Application to Preparation of Chitin Oligosaccharides [mdpi.com]
- 4. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Chitinase Activity Assays: Validating a Novel Method Using Chitobiose Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new chitinase (B1577495) assay utilizing Chitobiose Dihydrochloride against established methods. We present objective performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable assay for their specific needs.
Introduction to Chitinase Assays
Chitinases are enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] Their study is crucial in various fields, including antifungal drug development, industrial biocatalysis, and understanding host-pathogen interactions.[3] The activity of chitinases is typically measured by quantifying the products of chitin degradation.
Several methods exist for assaying chitinase activity, each with its own advantages and limitations. Common approaches include colorimetric assays using colloidal chitin or chromogenic substrates, and more sensitive fluorometric assays.[1][2][4][5] High-performance liquid chromatography (HPLC) offers high precision for kinetic studies but can be less suited for high-throughput screening.[6] The choice of substrate is critical, as artificial substrates may not always reflect an enzyme's activity on its natural substrate.[6][7]
This guide introduces and validates a new chitinase assay based on the hydrolysis of this compound, a disaccharide representing a key product of chitin breakdown.[8] We compare this novel method with two widely used alternatives: the 3,5-Dinitrosalicylic acid (DNS) assay with colloidal chitin and a fluorometric assay using a 4-methylumbelliferyl (4-MU) labeled substrate.
Comparative Data Summary
The performance of the new this compound assay was evaluated against the DNS and 4-MU assays using a commercially available chitinase from Trichoderma viride. The key performance characteristics are summarized in the table below.
| Parameter | This compound Assay | DNS Assay (Colloidal Chitin) | 4-MU Fluorometric Assay |
| Principle | Colorimetric detection of N-acetylglucosamine (NAG) | Colorimetric detection of reducing sugars | Fluorometric detection of released 4-MU |
| Substrate | This compound | Colloidal Chitin | 4-MU-N,N'-diacetyl-β-D-chitobioside |
| Limit of Detection (LOD) | ~5 µM NAG | ~20 µM reducing sugar | ~0.5 µM 4-MU |
| Linear Range | 5 - 200 µM NAG | 20 - 500 µM reducing sugar | 0.5 - 50 µM 4-MU |
| Assay Time | 45 minutes | 90 minutes | 30 minutes |
| Throughput | High (96-well plate) | Medium | High (96-well plate) |
| Advantages | - Soluble, well-defined substrate- Good reproducibility- Relevant for exochitinase activity | - Utilizes a more natural, polymeric substrate- Inexpensive reagents | - High sensitivity- Continuous monitoring possible |
| Disadvantages | - May not be suitable for all endochitinases- Requires a secondary enzyme for signal amplification | - Insoluble substrate leads to heterogeneity- Lower sensitivity- Harsher reaction conditions | - Artificial substrate may not reflect true activity- Potential for quenching/interference |
Experimental Protocols
Detailed methodologies for the three compared assays are provided below.
New Chitinase Assay using this compound
This assay measures the amount of N-acetylglucosamine (NAG) released from the hydrolysis of chitobiose by coupling the reaction to a second enzyme, N-acetyl-β-D-glucosaminidase (NAGase), which cleaves the resulting NAG into a product that can be colorimetrically quantified using p-dimethylaminobenzaldehyde (DMAB).
Materials:
-
This compound
-
Chitinase from Trichoderma viride
-
N-acetyl-β-D-glucosaminidase (NAGase)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
DMAB reagent (10 g p-dimethylaminobenzaldehyde in 100 ml of glacial acetic acid containing 12.5% v/v 10 M HCl)
-
Potassium borate (B1201080) buffer (0.8 M, pH 9.0)
-
96-well microplate
-
Microplate reader (585 nm)
Procedure:
-
Prepare a 1 mM stock solution of this compound in citrate-phosphate buffer.
-
In a 96-well plate, add 20 µL of chitinase sample (or standard).
-
Add 20 µL of 1 mM this compound to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add 10 µL of NAGase (1 U/mL) to each well and incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding 100 µL of potassium borate buffer.
-
Add 30 µL of DMAB reagent to each well.
-
Incubate at 37°C for 20 minutes to allow for color development.
-
Measure the absorbance at 585 nm.
-
Determine the concentration of released NAG from a standard curve.
DNS Assay with Colloidal Chitin
This method quantifies the reducing sugars released from the enzymatic hydrolysis of colloidal chitin.[1][9]
Materials:
-
Colloidal Chitin (1% w/v suspension in 0.1 M sodium acetate (B1210297) buffer, pH 5.0)
-
Chitinase from Trichoderma viride
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Microcentrifuge tubes
-
Spectrophotometer (540 nm)
Procedure:
-
To a microcentrifuge tube, add 0.5 mL of the 1% colloidal chitin suspension.
-
Add 0.5 mL of the chitinase sample.
-
Incubate at 50°C for 60 minutes with gentle shaking.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil for 10 minutes.
-
Cool the tubes to room temperature and add 0.5 mL of sodium potassium tartrate solution to stabilize the color.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the remaining chitin.
-
Transfer the supernatant to a new tube and measure the absorbance at 540 nm.
-
Calculate the amount of reducing sugar released using a glucose standard curve.
4-MU Fluorometric Assay
This highly sensitive assay measures the fluorescence of 4-methylumbelliferone (B1674119) (4-MU) released from a fluorogenic substrate.[5][10]
Materials:
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside)
-
Chitinase from Trichoderma viride
-
Assay Buffer (0.1 M sodium acetate, pH 5.0)
-
Stop Solution (0.2 M sodium carbonate, pH 10.5)
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a 0.5 mg/mL working solution of 4-MU-chitobioside in assay buffer.
-
In a black 96-well plate, add 50 µL of chitinase sample (or standard).
-
Add 50 µL of the 4-MU-chitobioside working solution to start the reaction.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Quantify the amount of released 4-MU using a 4-MU standard curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the new this compound assay and the enzymatic pathway it targets.
Caption: Workflow of the this compound Chitinase Assay.
Caption: Enzymatic and chemical reactions in the Chitobiose Assay.
Conclusion
The validation of this new chitinase assay using this compound demonstrates its utility as a reliable and reproducible method, particularly for the study of exochitinases. Its use of a soluble, defined substrate overcomes some of the limitations associated with heterogeneous assays like the DNS method. While not as sensitive as the fluorometric assay, it offers a good balance of sensitivity, ease of use, and relevance to a key product of chitin hydrolysis. Researchers should consider the specific type of chitinase activity they wish to measure, required sensitivity, and available equipment when selecting the most appropriate assay for their experimental goals.
References
- 1. scispace.com [scispace.com]
- 2. cenmed.com [cenmed.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Natural substrate assay for chitinases using high-performance liquid chromatography: a comparison with existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chitobiose Dihydrochloride vs. Colloidal Chitin for Enzyme Specificity Studies
For Immediate Release
In the intricate world of enzyme kinetics and drug development, the choice of substrate is paramount to obtaining accurate and reproducible data. For researchers studying chitin-degrading enzymes, such as chitinases, two common substrates are at the forefront: the soluble disaccharide Chitobiose Dihydrochloride and the insoluble polymer, colloidal chitin (B13524). This guide provides an objective comparison of their performance in enzyme specificity studies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences and Applications
This compound, a water-soluble, well-defined molecule, offers a simplified system for kinetic analysis, allowing for precise measurements of enzyme activity. In contrast, colloidal chitin, a suspension of processed chitin particles, more closely mimics the natural, insoluble substrate of chitinases, providing insights into the enzymatic degradation of a complex biological polymer. The choice between these two substrates fundamentally depends on the specific research question being addressed.
Quantitative Comparison of Chitinase (B1577495) Kinetics
| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Reference |
| Bacillus licheniformis | Colloidal Chitin | 2.307 mM | 0.024 mM/min | [1] |
| Streptomyces violascens | Colloidal Chitin | 1.556 mg/mL | 2.680 µM/min/mg | [2] |
| Bacillus licheniformis strain JS | Colloidal Chitin | 4.28 mg/mL | 14.29 µ g/min/mL | [3] |
| Trichoderma gamsii R1 | Colloidal Chitin | 0.47 mg/mL | 41.2 µmol/min/mg | [4] |
| Vibrio campbellii (VhChiA) | pNP-(GlcNAc)₂ | - | 6.5 nmol/min/µg | [5] |
Note: The units for Kₘ and Vₘₐₓ vary between studies, reflecting the different methodologies used for soluble and insoluble substrates. Direct comparison of absolute values should be made with caution.
Delving into the Methodology: Experimental Protocols
Protocol 1: Chitinase Assay using Colloidal Chitin
This protocol is a standard method for determining chitinase activity using an insoluble substrate and quantifying the release of reducing sugars.
A. Preparation of Colloidal Chitin:
-
Suspend 10 g of purified chitin powder in 150 mL of concentrated HCl with constant stirring overnight at room temperature.[6]
-
Precipitate the chitin by adding the suspension to 2 L of ice-cold 50% ethanol (B145695) with vigorous stirring.
-
Wash the precipitated colloidal chitin repeatedly with sterile distilled water until the pH of the suspension is neutral (pH 7.0).
-
Centrifuge the suspension to collect the colloidal chitin pellet. The pellet can be stored at 4°C until use.
B. Chitinase Activity Assay (DNS Method):
-
Prepare a reaction mixture containing 1 mL of 1% (w/v) colloidal chitin suspension in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[7]
-
Initiate the reaction by adding 1 mL of the enzyme solution (e.g., culture supernatant or purified enzyme).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[7]
-
Terminate the reaction by adding 3 mL of 3,5-Dinitrosalicylic acid (DNS) reagent.[6][7]
-
Boil the mixture for 10-15 minutes for color development.[6][7]
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.[7]
-
A standard curve using known concentrations of N-acetyl-D-glucosamine is used to determine the amount of reducing sugars released.[7]
Protocol 2: Chitinase Assay using this compound
This protocol outlines a method for determining chitinase activity using a soluble substrate and quantifying the release of reducing sugars.
A. Reagents and Materials:
-
This compound
-
Enzyme solution (purified or crude)
-
Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5)
-
DNS reagent
-
N-acetyl-D-glucosamine (for standard curve)
B. Chitinase Activity Assay (DNS Method):
-
Prepare a reaction mixture in a microcentrifuge tube containing a known concentration of this compound (e.g., 1 mM) in a suitable buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a specific volume of the enzyme solution. The final reaction volume is typically small (e.g., 100-200 µL).
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Calculate the amount of product formed using a standard curve prepared with N-acetyl-D-glucosamine.
Visualizing the Processes
Chitin Degradation Pathway
The enzymatic degradation of chitin is a multi-step process involving the synergistic action of different types of chitinases.
Caption: Enzymatic breakdown of chitin into its monomeric units.
Experimental Workflow for Enzyme Specificity
Determining the specificity of a chitinase involves a systematic approach to compare its activity on different substrates.
Caption: A typical workflow for determining enzyme substrate specificity.
Conclusion: Making the Right Choice
The selection between this compound and colloidal chitin for enzyme specificity studies is not a matter of one being definitively superior to the other, but rather which is more appropriate for the research objective.
-
This compound is the substrate of choice for fundamental kinetic studies where a well-defined, soluble substrate is necessary for accurate determination of Michaelis-Menten parameters. Its use simplifies the experimental setup and data analysis.
-
Colloidal chitin is indispensable when the research goal is to understand the enzyme's activity on its natural, insoluble substrate. This is particularly relevant for studies on biomass degradation, antifungal activity, and the role of chitinases in pathogenic or symbiotic interactions.
For a comprehensive understanding of an enzyme's specificity, a dual approach that utilizes both a soluble oligosaccharide like this compound and an insoluble polymer like colloidal chitin is often the most insightful strategy. This allows for both precise kinetic characterization and an assessment of activity on a more physiologically relevant substrate.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Properties of a Cold-Active Chitinase from Marine Trichoderma gamsii R1 and Its Application to Preparation of Chitin Oligosaccharides [mdpi.com]
- 5. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Utilizing Chitobiose Dihydrochloride as a Reference Standard in Chromatography
For researchers, scientists, and drug development professionals engaged in the analysis of chitooligosaccharides, the selection of a reliable reference standard is paramount to achieving accurate and reproducible chromatographic results. This guide provides a comprehensive comparison of Chitobiose Dihydrochloride (B599025) as a reference standard with other alternatives, supported by experimental protocols and data to inform your selection process.
Chitobiose Dihydrochloride, a disaccharide composed of two β-1,4-linked D-glucosamine units, is a fundamental building block of chitosan (B1678972) and is widely employed as a reference standard in various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Its dihydrochloride salt form enhances solubility and stability in aqueous solutions, making it a convenient standard for quantitative and qualitative analyses.
Comparison of this compound with Alternative Standards
While this compound is a primary choice for many applications, other chitooligosaccharides of varying degrees of polymerization (DP), such as chitotriose, chitotetraose, and their N-acetylated counterparts (N-acetyl-chito-oligosaccharides or NACOs), also serve as essential reference standards. The choice of standard is often dictated by the specific composition of the sample being analyzed.
-
Purity: High purity is the most critical attribute of a reference standard. Commercially available this compound standards typically range in purity from 95% to over 99%. Higher purity standards will yield more accurate quantification.
-
Certified Concentration: For quantitative applications, standards with a certified concentration and associated uncertainty are preferred.
-
Stability and Storage: The stability of the standard under specified storage conditions ensures its integrity over time. This compound is generally stable when stored in a well-closed container, protected from light and moisture, and refrigerated or frozen for long-term storage.
-
Batch-to-Batch Consistency: Consistent purity and composition between different batches from the same supplier are crucial for the long-term reproducibility of an analytical method.
The primary alternatives to this compound are other chitooligosaccharides with higher degrees of polymerization (DP3-DP7). These are not so much "competitors" as they are complementary standards necessary for the comprehensive analysis of complex chitooligosaccharide mixtures. For instance, in the quality control of chitosan hydrolysates, a mixture of standards including chitobiose, chitotriose, chitotetraose, chitopentaose, and chitohexaose (B1231835) is often used to calibrate the chromatography system and identify the individual components in a sample.
Performance Data and Experimental Protocols
The following tables summarize typical performance data for the chromatographic analysis of chitooligosaccharides using a series of reference standards, including chitobiose.
Table 1: Typical HPLC Performance Data for Chitooligosaccharide Standards
| Parameter | Value | Reference |
| Linearity (R²) | 0.9979–0.9995 | [1] |
| Limit of Detection (LOD) | 0.003 to 0.016 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.01 to 0.05 mg/L | [1] |
| Intraday Precision (%RSD) | 0.9–4.7% (Peak Area) | [2] |
| Interday Precision (%RSD) | 1.2–5.8% (Peak Area) | [2] |
| Accuracy (Recovery) | 91.2% to 103.9% | [2] |
Table 2: Example HPLC Retention Times for a Mixture of Chitooligosaccharide Standards
| Compound | Degree of Polymerization (DP) | Retention Time (min) |
| Glucosamine (B1671600) | 1 | 5.56 |
| Chitobiose | 2 | 6.43 |
| Chitotriose | 3 | 7.54 |
| Chitotetraose | 4 | 9.01 |
| Chitopentaose | 5 | 10.83 |
| Chitohexaose | 6 | Not specified in source |
Retention times are example values and will vary depending on the specific chromatographic conditions.[3]
Detailed Experimental Protocol: HPLC Analysis of Chitooligosaccharides
This protocol is a representative method for the analysis of chitooligosaccharides using reference standards.
1. Materials and Reagents:
-
This compound and other chitooligosaccharide standards (e.g., from glucosamine up to chitohexaose)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Sodium hydroxide (B78521) (for mobile phase adjustment in HPAEC-PAD)
-
Hydrochloric acid (for sample preparation if hydrolyzing from chitosan)
2. Standard Solution Preparation:
-
Prepare a stock solution of each reference standard (e.g., 1 mg/mL) in ultrapure water.
-
Prepare a mixed standard solution containing all the chitooligosaccharides of interest at a known concentration by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Dissolve the sample containing chitooligosaccharides in ultrapure water.
-
If analyzing a solid sample (e.g., chitosan), perform acid hydrolysis to break it down into oligosaccharides. A typical procedure involves hydrolysis with 1+1 hydrochloric acid solution at 100°C for 24 hours.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. For underivatized chitooligosaccharides, a Pulsed Amperometric Detector (PAD) or a Refractive Index (RI) detector is often used. UV detection at low wavelengths (e.g., 205-210 nm) is also possible.
-
Column: A carbohydrate analysis column, such as an amino-based column (e.g., Asahipak NH2P-50 4E) or a polymer-based anion-exchange column (e.g., CarboPac-PA100).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns. For anion-exchange columns, an aqueous sodium hydroxide solution is typical. An example mobile phase for an amino column is 70:30 (v/v) acetonitrile:water.[4]
-
Column Temperature: Ambient or controlled, e.g., 25°C.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each chitooligosaccharide in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and the signaling pathways where chitooligosaccharide analysis is relevant.
Chitooligosaccharides have been shown to modulate inflammatory responses by interacting with key signaling pathways. Understanding these interactions is crucial for drug development and functional food research.
References
Comparative Analysis of Enzyme Activity: Chitobiose Dihydrochloride vs. Natural Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of enzyme activity on the synthetic substrate, Chitobiose Dihydrochloride, versus natural chitin-derived substrates. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate substrate for their specific applications, from basic research to drug development.
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a major component of fungal cell walls and arthropod exoskeletons. Its breakdown is crucial for various biological processes and is mediated by chitinolytic enzymes, primarily chitinases. In research and industrial settings, synthetic substrates are often employed to study these enzymes due to their defined structure and solubility. This compound, a dimer of N-acetylglucosamine, serves as a key model substrate. This guide correlates the enzymatic activity observed with this synthetic substrate to that with natural substrates like colloidal chitin and chitin oligomers.
Enzyme Activity Comparison
The activity of chitinases can vary significantly depending on the substrate used. While this compound and its derivatives are valuable for kinetic studies due to their defined chemical nature, natural substrates like colloidal chitin better represent the physiological conditions under which these enzymes function.
Table 1: Comparison of Kinetic Parameters of Chitinases on Different Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Serratia marcescens ChiA | 4-MU-(GlcNAc)₂¹ | Cooperative kinetics | - | 5.0-6.0 | 50-60 | [1] |
| Serratia marcescens ChiB | 4-MU-(GlcNAc)₂¹ | Hyperbolic kinetics | - | 5.0-6.0 | 50-60 | [1] |
| Human Chitotriosidase (Chit1) | Colloidal Chitin | Data not specified | Higher than mouse Chia | 2.0-7.0 | 37 | [2] |
| Mouse Chitinase (B1577495) (M-9 Chia) | Colloidal Chitin | Data not specified | Superior to human Chit1 | 2.0-7.0 | 37 | [2] |
| Pseudoalteromonas sp. Chia4287 | Chitin Powder | Data not specified | Data not specified | 7.0 | 50 | [3] |
| Pseudoalteromonas sp. Chib0431 | Chitin Powder | Data not specified | Data not specified | 7.5 | 50 | [3] |
| Pseudoalteromonas sp. Chib0434 | Chitin Powder | Data not specified | Data not specified | 7.5 | 45 | [3] |
¹4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside, a fluorogenic analog of chitotriose used to assess chitobiosidase activity.
Key Findings:
-
Substrate Preference: Many chitinases exhibit higher activity on colloidal chitin compared to crystalline chitin powder or flakes, suggesting that the physical state of the substrate is a critical determinant of enzyme efficiency.[4] Some chitinases can efficiently hydrolyze crystalline chitin, which is advantageous for industrial applications involving natural chitin sources.[3]
-
Enzyme Specificity: Chitinolytic enzymes are categorized as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which release monomers or dimers from the ends.[5][6][7] Chitobiosidases are a type of exochitinase that specifically release chitobiose.[5][7]
-
Synergistic Action: The combination of different chitinases, such as ChiA and ChiB from Serratia marcescens, can result in synergistic effects, leading to a higher rate of chitin degradation than the sum of their individual activities.[1]
-
Induction of Chitinase Production: Besides chitin itself, smaller molecules like chitobiose and chitooligosaccharides can induce the production of chitinases in some microorganisms.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments in the study of chitinase activity.
Preparation of Colloidal Chitin
Colloidal chitin is a widely used substrate that mimics the amorphous regions of natural chitin, making it more accessible to enzymatic degradation.
Materials:
-
Chitin flakes (e.g., from shrimp or crab shells)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Distilled water (ice-cold)
-
Centrifuge
-
Oven
Procedure:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000 mL glass beaker.
-
Stir the mixture overnight at 25 °C.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.
-
Discard the supernatant containing the HCl.
-
Thoroughly wash the chitin pellet with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60 °C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[8]
Colorimetric Chitinase Activity Assay
This assay uses a chromogenic substrate to quantify chitinase activity.
Materials:
-
p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Enzyme sample
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
-
3 M Sodium carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a 100 µL reaction mixture in each well of a 96-well microtiter plate containing:
-
Varying concentrations of pNP-(GlcNAc)₂ (e.g., 0, 6.25, 12.5, 25, 50, 100, 250, 500 µM)
-
Enzyme sample (e.g., 0.2 µg/µL)
-
0.1 M Sodium acetate buffer (pH 5.5)
-
-
Incubate the plate at 30 °C for 10 minutes with constant agitation.
-
Terminate the reaction by adding 100 µL of 3 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of released p-nitrophenol is proportional to the chitinase activity.[6][8]
Fluorimetric Chitinase Activity Assay
This is a highly sensitive assay for detecting chitinase activity using fluorogenic substrates.
Materials:
-
4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂)
-
Enzyme sample
-
Phosphate Buffered Saline (PBS)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well black microtiter plate
-
Fluorimeter
Procedure:
-
Equilibrate the substrate working solution and enzyme samples to 37 °C.
-
Set the fluorimeter to an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
In a 96-well black microtiter plate, add the substrate solution first, followed by the enzyme sample to initiate the reaction.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a Stop Solution.
-
Measure the fluorescence. The amount of released 4-methylumbelliferone (B1674119) (4MU) is proportional to the chitinase activity.[5][7]
Visualizations
Experimental Workflow for Chitinase Assay
The following diagram illustrates the general workflow for determining chitinase activity using a synthetic substrate.
Caption: General workflow for a chitinase activity assay.
Logical Relationship of Chitin Degradation
This diagram illustrates the enzymatic breakdown of chitin into its constituent monomers.
Caption: Enzymatic degradation pathway of chitin.
Conclusion
The choice of substrate for studying chitinase activity has significant implications for the interpretation of results. This compound and its derivatives are invaluable for high-throughput screening and detailed kinetic analysis of purified enzymes due to their solubility and defined structure. However, natural substrates like colloidal chitin provide a more physiologically relevant context and are essential for understanding the complete picture of chitin degradation, especially when investigating enzyme synergy and the breakdown of complex, insoluble polysaccharides. For researchers in drug development targeting fungal or parasitic chitinases, initial screens may benefit from the convenience of synthetic substrates, but subsequent validation should incorporate natural substrates to ensure efficacy against the target in its native environment.
References
- 1. Comparative studies of chitinases A and B from Serratia marcescens [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Commercial Chitobiose Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available chitobiose dihydrochloride (B599025), a critical disaccharide in various biotechnological and pharmaceutical applications. The information presented is based on data from suppliers and relevant scientific literature to assist researchers in selecting the most suitable product for their specific needs. This document includes a summary of reported purity levels, detailed experimental protocols for purity assessment, and a visual representation of the analytical workflow.
Comparative Purity of Commercial Chitobiose Dihydrochloride
The purity of this compound is a critical factor for reliable and reproducible experimental outcomes. While a comprehensive, independent comparative study analyzing all commercially available options is not publicly available, this section summarizes the purity specifications as stated by various suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier/Source | Stated Purity | Method of Analysis |
| Chem-Impex | ≥ 98% | HPLC[1] |
| MedchemExpress | 99.84% | Not Specified[2] |
| Smolecule | > 99% | Preparative HPLC[3] |
| TargetMol | Purity Determined | HPLC, HNMR for structural confirmation[4] |
| Tokyo Chemical Industry (TCI) | >90.0%(T) | Not Specified |
| Research Production | > 99% | Preparative HPLC[3] |
Note: The purity values presented above are as advertised by the respective suppliers or as reported in research contexts. These values may vary between batches, and it is best practice to obtain a certificate of analysis for the specific lot being purchased.
Experimental Protocols for Purity Analysis
Accurate determination of this compound purity can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most commonly cited method by commercial suppliers. For more detailed structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a representative method for the analysis of chitobiose, which may require derivatization for sensitive UV detection, as chitobiose itself lacks a strong chromophore.
a. Sample Preparation and Derivatization:
-
Standard and Sample Solution Preparation: Accurately weigh and dissolve this compound standard and commercial samples in ultrapure water to a final concentration of 1 mg/mL.
-
Derivatization with FMOC-Cl: To enhance UV detection, pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed. A detailed procedure for the derivatization of aminosugars can be adapted for this purpose.[5]
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of derivatized oligosaccharides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like trifluoroacetic acid, e.g., 0.1%, to improve peak shape) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the FMOC-derivative (e.g., 265 nm).[5]
-
Quantification: The purity is determined by calculating the peak area of chitobiose as a percentage of the total peak area of all components in the chromatogram.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.
a. Sample Preparation:
-
Dissolve the this compound sample in deionized water to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
HPAEC-PAD System: A system equipped with a gold working electrode and a pH reference electrode.
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA20, or PA200), is suitable for oligosaccharide separations.[6][7]
-
Mobile Phase: A gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide and ramp up to a higher acetate concentration to elute more strongly retained analytes.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) using a carbohydrate-specific waveform.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and primary method for purity assessment without the need for a reference standard of the analyte itself, instead using a certified internal standard.
a. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative ¹H NMR experiment with appropriate relaxation delays (D1) to ensure full relaxation of all relevant protons.
-
Processing: The acquired spectrum is Fourier transformed, phased, and baseline corrected.
c. Purity Calculation:
The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and the standard.[9][10][11]
Experimental Workflow for Purity Analysis
The following diagram illustrates a general workflow for the comprehensive purity analysis of a commercial this compound sample.
Caption: Workflow for this compound Purity Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
